molecular formula C33H47NO10 B10862189 8-Deacetylyunaconitine

8-Deacetylyunaconitine

Cat. No.: B10862189
M. Wt: 617.7 g/mol
InChI Key: DHVYLCVNTWPXSI-IAEBOCJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Deacetylyunaconitine is a useful research compound. Its molecular formula is C33H47NO10 and its molecular weight is 617.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H47NO10

Molecular Weight

617.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24?,25+,26-,27?,28-,30+,31+,32-,33?/m1/s1

InChI Key

DHVYLCVNTWPXSI-IAEBOCJTSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

8-Deacetylyunaconitine: A Comprehensive Technical Guide on its Natural Origins and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid of significant pharmacological interest, is a naturally occurring compound found within specific members of the plant kingdom. This technical guide provides an in-depth overview of the natural origin and sources of this compound, intended for researchers, scientists, and professionals in drug development. The document details the plant species known to produce this alkaloid, summarizes available quantitative data, outlines experimental protocols for its isolation and quantification, and presents a putative biosynthetic pathway.

Natural Origin and Sources

This compound has been identified as a constituent of plants belonging to the genus Aconitum, a member of the Ranunculaceae family. The primary documented sources of this compound are:

  • Aconitum forrestii : The roots of this species are a known source of this compound.

  • Aconitum vilmorinianum : This species has also been confirmed to contain this compound.

The following diagram illustrates the taxonomic origin of this compound.

G Plantae Kingdom: Plantae Ranunculaceae Family: Ranunculaceae Plantae->Ranunculaceae Aconitum Genus: Aconitum Ranunculaceae->Aconitum Forrestii Species: Aconitum forrestii Aconitum->Forrestii Vilmorinianum Species: Aconitum vilmorinianum Aconitum->Vilmorinianum Compound Compound: This compound Forrestii->Compound Vilmorinianum->Compound

Caption: Hierarchical classification of the natural sources of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data detailing the specific concentration of this compound in various plant parts of Aconitum forrestii and Aconitum vilmorinianum. Further research and analytical studies are required to establish a comprehensive quantitative profile of this compound in its natural sources.

Plant SpeciesPlant PartConcentration of this compoundReference
Aconitum forrestiiRootData not availableN/A
Aconitum vilmorinianumNot specifiedData not availableN/A

Table 1. Quantitative analysis of this compound in its natural sources.

Experimental Protocols

The isolation and quantification of this compound from its natural sources typically involve chromatographic techniques. Below are generalized experimental protocols based on methods used for related diterpenoid alkaloids from Aconitum species.

Isolation and Extraction

A general workflow for the extraction and isolation of this compound from plant material is depicted below.

G start Dried and Powdered Plant Material (e.g., Aconitum roots) extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration acid_base Acid-Base Partitioning to separate alkaloids filtration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Alumina) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification final_product Isolated this compound purification->final_product

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: The plant material (e.g., roots of Aconitum species) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, typically using methods like maceration or Soxhlet extraction.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively separate the basic alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., diethyl ether) to remove neutral components. The acidic aqueous layer is then basified (e.g., with NH4OH) and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) to separate the different alkaloids.

  • Purification: Fractions containing this compound are identified by techniques like thin-layer chromatography (TLC). These fractions are then pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Quantification

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the most common method for the quantification of this compound.

Methodology:

  • Standard Preparation: A stock solution of accurately weighed, pure this compound standard is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: An accurately weighed amount of the powdered plant material is extracted with a known volume of solvent, often with the aid of ultrasonication or heating. The extract is then filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution system consisting of two solvents, such as acetonitrile (B52724) and water (often containing a modifier like formic acid or ammonium (B1175870) acetate), is commonly employed.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection is performed at a wavelength where the compound exhibits maximum absorbance. For more selective and sensitive detection, mass spectrometry (MS) can be used, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of this compound in the sample extract is determined by interpolating its peak area onto the calibration curve. The final content in the plant material is then calculated and expressed as mg/g of the dried plant material.

Biosynthetic Pathway

The biosynthesis of C19-diterpenoid alkaloids, including this compound, is a complex process that begins with the cyclization of geranylgeranyl pyrophosphate (GGPP). While the complete pathway to this compound has not been fully elucidated, the initial steps leading to the core diterpenoid skeleton are understood to proceed via the ent-atisane pathway.

The following diagram outlines the proposed early stages of the biosynthetic pathway leading to the atisinium intermediate, a likely precursor to more complex C19-diterpenoid alkaloids.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CDP ent-Copalyl Diphosphate (B83284) GGPP->ent_CDP ent-Copalyl diphosphate synthase ent_Atiserene ent-Atiserene ent_CDP->ent_Atiserene ent-Atiserene synthase Atisinium Atisinium Intermediate ent_Atiserene->Atisinium Series of oxidations, rearrangements, and amination Yunaconitine Yunaconitine Atisinium->Yunaconitine Further enzymatic modifications (e.g., hydroxylation, acylation) Deacetylyunaconitine This compound Yunaconitine->Deacetylyunaconitine Deacetylation

physical and chemical properties of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine, a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It also outlines general experimental protocols for its isolation, analysis, and the evaluation of its biological effects, particularly its anti-inflammatory and analgesic properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this natural compound.

Physicochemical Properties

This compound is a complex diterpenoid alkaloid. While some of its properties have been reported, specific experimental data such as a definitive melting point remains to be fully characterized in publicly accessible literature. The known and predicted properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₃H₄₇NO₁₀[1][2][3][4]
Molecular Weight 617.73 g/mol [1][2][3][4]
CAS Number 93460-55-0[1][2][3][4]
Appearance White to off-white powderGeneral
Solubility Soluble in DMSO[1]
Predicted pKa 12.38 ± 0.70[2]
Predicted Density 1.35 g/cm³[1]
Storage Conditions Store at -20°C for long-term[1]

Spectral Data

Detailed spectral analyses are crucial for the unequivocal identification and characterization of this compound. While specific, high-resolution spectra are not widely available in the public domain, the following sections describe the expected spectral characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of 47 protons in various chemical environments. Key signals would include those for the ethyl group attached to the nitrogen atom, multiple methoxy (B1213986) groups, and a benzoyl moiety, in addition to numerous signals from the intricate diterpenoid core.

  • ¹³C NMR: The carbon NMR spectrum would display 33 distinct signals corresponding to each carbon atom in the molecule. The spectrum would be characterized by signals for the carbonyl carbon of the ester, aromatic carbons of the benzoyl group, carbons of the methoxy groups, and a multitude of signals from the aliphatic core.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₃₃H₄₇NO₁₀. The fragmentation pattern in the MS/MS spectrum would be complex, with characteristic losses of the benzoyl group, methoxy groups, and fragmentation of the diterpenoid skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=O stretching: A strong absorption around 1720 cm⁻¹ corresponding to the ester carbonyl group.

  • C=C stretching: Peaks in the 1600-1450 cm⁻¹ region due to the aromatic ring.

  • C-O stretching: Bands in the 1250-1000 cm⁻¹ region for the ether and ester linkages.

Biological Activity and Signaling Pathways

This compound, like other aconitine-type alkaloids, is reported to possess significant biological activities, notably anti-inflammatory and analgesic effects. The primary mechanism of action is thought to involve the modulation of inflammatory signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of related diterpenoid alkaloids are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Gene->Cytokines DYA This compound DYA->IKK Inhibition NFkB_n->Gene isolation_workflow start Dried Aconitum Roots step1 Powdering and Extraction (e.g., with Methanol) start->step1 step2 Acid-Base Partitioning step1->step2 step3 Crude Alkaloid Extract step2->step3 step4 Column Chromatography (Silica Gel or Alumina) step3->step4 step5 Fraction Collection and TLC Analysis step4->step5 step6 Preparative HPLC step5->step6 end Pure this compound step6->end

References

8-Deacetylyunaconitine: A Technical Guide to its Toxicology and Acute Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and acute toxicity of 8-Deacetylyunaconitine (DYA), a diterpenoid alkaloid found in some species of the Aconitum genus. DYA is considered a "hidden" toxic alkaloid, and understanding its toxicity profile is crucial for risk assessment and the development of potential therapeutic agents derived from Aconitum species.

Acute Toxicity Profile

The acute toxicity of this compound has been determined in mice, with significant differences observed between oral and intravenous routes of administration. The following table summarizes the available quantitative data on the median lethal dose (LD50) of DYA and compares it with other related Aconitum alkaloids.

CompoundRoute of AdministrationLD50 in Mice (mg/kg)
This compound (DYA) Oral 60.0 [1][2]
Intravenous 7.60 [1][2]
Yunaconitine (YAC)Oral2.37[1][2]
Intravenous0.200[1][2]
Crassicauline A (CCA)Oral5.60[1][2]
Intravenous0.980[1][2]
8-Deacetylcrassicauline A (DCA)Oral753[1]
Intravenous34.0[1]

Experimental Protocols

The acute toxicity of this compound was determined using the up-and-down procedure (UDP) , a statistically efficient method for estimating the LD50 that minimizes the number of animals required.

Acute Oral and Intravenous Toxicity Testing in ICR Mice
  • Animal Model: Female ICR mice were used for the study.

  • Methodology: The acute toxicity was assessed using the up-and-down procedure (UDP).

  • Administration:

    • Oral: this compound was administered orally to the mice.

    • Intravenous: this compound was administered via intravenous injection.

  • Observation: Following administration, the mice were observed for symptoms of toxicity and mortality.

  • Symptoms of Poisoning: The observed symptoms of Aconitum alkaloid poisoning in the mice included decreased activity, fur erection, palpebral edema, vomiting, polypnea (rapid breathing), and convulsions. A notable change in the organs upon necropsy was flatulence.[1][2]

Mechanism of Toxicity: Interaction with Voltage-Gated Sodium Channels

The primary mechanism of toxicity for Aconitum alkaloids, including likely this compound, involves their interaction with voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes.

Aconitum alkaloids are known to bind to site II of the α-subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels, causing a continuous influx of sodium ions into the cell. The resulting membrane depolarization can lead to a block of neuronal conduction and cardiac arrhythmias.

The following diagram illustrates the general mechanism of action of Aconitum alkaloids on voltage-gated sodium channels.

G cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC_closed VGSC (Resting) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation Na_in Na+ VGSC_inactivated->VGSC_closed Repolarization Na_out Na+ Na_out->VGSC_open Influx Aconitum_Alkaloid This compound Aconitum_Alkaloid->VGSC_open Binds to Site II G start Start: Acute Toxicity Assessment animal_model Select Animal Model (Female ICR Mice) start->animal_model dosing_method Choose Administration Route (Oral or Intravenous) animal_model->dosing_method udp_protocol Apply Up-and-Down Procedure (UDP) dosing_method->udp_protocol dose_administration Administer Single Dose of This compound udp_protocol->dose_administration observation Observe for Toxic Signs and Mortality dose_administration->observation data_collection Record Symptoms: - Decreased activity - Fur erection - Palpebral edema - Vomiting - Polypnea - Convulsions observation->data_collection ld50_calculation Calculate LD50 Value data_collection->ld50_calculation end End: Toxicity Profile Established ld50_calculation->end

References

Methodological & Application

Application Note: Quantification of 8-Deacetylyunaconitine in Herbal Extracts by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of 8-Deacetylyunaconitine, a toxic diterpenoid alkaloid, in herbal extracts. Due to the inherent toxicity of Aconitum alkaloids, accurate and sensitive quantification is critical for the quality control and safety assessment of herbal products containing Aconitum species.[1][2] This protocol outlines a robust and sensitive method using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which is a preferred technique for analyzing complex matrices like herbal extracts.[3]

Principle

This method employs reversed-phase UHPLC to achieve chromatographic separation of this compound from other components in the herbal extract. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. Quantification is achieved by comparing the analyte's response to that of a standard calibration curve.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.

Herbal Sample Extraction Protocol
  • Homogenization: Mill the dried herbal material into a fine powder (60-80 mesh).

  • Extraction: Accurately weigh 1.0 g of the herbal powder into a conical flask. Add 25 mL of an extraction solvent consisting of 70% methanol in water with 0.5% ammonium hydroxide.

  • Ultrasonication: Sonicate the mixture for 45 minutes in an ultrasonic bath at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collection & Re-extraction: Collect the supernatant. Add another 25 mL of the extraction solvent to the plant residue and repeat the sonication and centrifugation steps.

  • Pooling & Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.

  • Reconstitution & Filtration: Reconstitute the dried residue in 5.0 mL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex thoroughly and filter the solution through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analytical Method

The following tables summarize the instrumental parameters for the quantification of this compound.

Table 1: UHPLC-MS/MS Method Parameters

ParameterRecommended Setting
UHPLC System
ColumnC18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient Elution0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume2.0 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Precursor Ion ([M+H]⁺)m/z 618.7
Product Ion (Quantifier)m/z 600.7 (Corresponds to neutral loss of H₂O, a primary fragmentation for C8-hydroxyl alkaloids)
Product Ion (Qualifier)m/z 586.7 (Corresponds to neutral loss of CH₃OH)
Collision EnergyRequires optimization for the specific instrument; typically 15-35 eV.

Note: The fragmentation of aconitine-type alkaloids often begins with the elimination of the substituent at the C(8) position. For this compound, which has a hydroxyl group at C(8), the primary fragmentation is the neutral loss of water (18 Da).

Data Presentation

Quantitative analysis of various Aconitum species and related herbal products has revealed the presence of this compound, often alongside other toxic alkaloids like yunaconitine (B1683533) and crassicauline A. The presence and concentration of these compounds can vary significantly, underscoring the need for rigorous quality control.

Table 2: Reported Detection of this compound in Aconitum Herbs and Products

Sample TypeDetection StatusReference
Processed A. carmichaelii lateral root (Fuzi)Detected in 33.3% of samples in one study[2]
Fuzi-containing herbal productsDetected in 11.1% of samples in one study[2]
A. vilmorinianum rootDetected[1]
Various Aconitum herbsDetected as a "hidden toxic Aconitum alkaloid"[1][2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final data analysis for the quantification of this compound.

G Workflow for Quantification of this compound cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing s1 Weigh Dried Herbal Powder s2 Add Extraction Solvent (70% MeOH + 0.5% NH4OH) s1->s2 s3 Ultrasonic Extraction (45 min) s2->s3 s4 Centrifuge (4000 rpm, 10 min) s3->s4 s5 Collect & Pool Supernatant s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in Mobile Phase s6->s7 s8 Filter (0.22 µm Syringe Filter) s7->s8 a1 Inject Sample into UHPLC s8->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI+, MRM Mode) a2->a3 d1 Peak Integration a3->d1 d3 Quantify this compound in Sample d1->d3 d2 Generate Calibration Curve (from standards) d2->d3

Workflow for this compound Quantification.

References

Application Note and Protocol: In Vitro Assay for 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus.[1] Alkaloids from this genus are known for their potent biological activities, which often involve the modulation of ion channels. This document provides a detailed protocol for the in vitro evaluation of this compound, commencing with general cell viability and cytotoxicity assays to determine its effect on cell health, followed by a more targeted assay to investigate its potential activity on voltage-gated sodium channels.

Data Presentation

As no specific quantitative data for this compound was found in the initial search, the following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Cell Viability and Cytotoxicity of this compound

Assay TypeCell LineTime Point (h)IC50 / LC50 (µM)Max Inhibition / Toxicity (%)
MTT/MTS Assaye.g., HEK-29324
48
72
LDH Assaye.g., HEK-29324
48
72

Table 2: Effect of this compound on Voltage-Gated Sodium Channels

Assay TypeCell LineChannel SubtypeParameterIC50 (µM)
Patch-Clamp Electrophysiologye.g., HEK-293hNaV1.5Peak Current
Late Current
Membrane Potential Assaye.g., HEK-293hNaV1.5Fluorescence Signal

Experimental Protocols

General Cell Viability and Cytotoxicity Assays

These initial assays are crucial to determine the concentration range of this compound that affects cell viability, which will inform the concentrations to be used in more specific functional assays.

1.1. Materials

  • This compound (CAS No. 93460-55-0)[1]

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • HEK-293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[2][3]

  • Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

1.2. Protocol for MTT/MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

  • Cell Seeding: Seed HEK-293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals. If using MTS, the product is already soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

1.3. Protocol for LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.

  • Follow steps 1-4 of the MTT/MTS assay protocol.

  • LDH Measurement: After the incubation period, collect the cell culture supernatant. Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.

  • Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer). Determine the LC50 value (the concentration at which 50% of cells are killed).

In Vitro Assay for Sodium Channel Activity

Based on the known activity of related Aconitum alkaloids, a primary target for this compound is likely voltage-gated sodium channels.

2.1. Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the effect of a compound on ion channel function.[5][6]

2.1.1. Materials

  • HEK-293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., hNaV1.5)[5][7]

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • External and internal recording solutions

2.1.2. Protocol

  • Cell Preparation: Culture HEK-293 cells expressing the sodium channel of interest. On the day of the experiment, prepare a single-cell suspension.

  • Recording: Perform whole-cell voltage-clamp recordings.

  • Voltage Protocol: Apply a voltage protocol to elicit sodium currents. For example, from a holding potential of -120 mV, apply depolarizing steps to various test potentials.

  • Compound Application: After establishing a stable baseline recording, perfuse the cells with the external solution containing various concentrations of this compound.

  • Data Acquisition: Record the peak and late sodium currents in the absence and presence of the compound.

  • Data Analysis: Measure the percentage of inhibition of the peak and late sodium currents at each concentration. Plot a concentration-response curve and determine the IC50 value for the inhibition of each current component.

2.2. High-Throughput Membrane Potential Assay

This fluorescence-based assay allows for a higher throughput screening of compounds that modulate ion channel activity.[8]

2.2.1. Materials

  • HEK-293 cells expressing the sodium channel of interest

  • Fluorescent membrane potential-sensitive dye kit

  • Sodium channel opener (e.g., veratridine)[8]

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)[8]

2.2.2. Protocol

  • Cell Seeding: Seed cells in a 384-well plate and incubate for 24 hours.

  • Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's protocol.

  • Compound Addition: Add this compound at various concentrations to the wells and incubate for a short period.

  • Channel Activation and Reading: Place the plate in the fluorescence reader. Add the sodium channel opener to all wells to induce membrane depolarization and simultaneously start kinetic fluorescence reading.

  • Data Analysis: The influx of sodium ions will cause a change in membrane potential, which is detected as a change in fluorescence. The inhibitory effect of this compound will be observed as a reduction in the fluorescence signal change. Calculate the IC50 value from the concentration-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_viability Initial Screening cluster_target Target-Specific Assays cluster_analysis Data Analysis compound This compound Stock (DMSO) viability Cell Viability Assays (MTT/MTS) compound->viability cytotoxicity Cytotoxicity Assay (LDH) compound->cytotoxicity patch_clamp Patch-Clamp Electrophysiology (hNaV1.5) compound->patch_clamp membrane_potential Membrane Potential Assay (High-Throughput) compound->membrane_potential cells Cell Culture (e.g., HEK-293) cells->viability cells->cytotoxicity cells->patch_clamp cells->membrane_potential ic50_viability Determine IC50/LC50 viability->ic50_viability cytotoxicity->ic50_viability ic50_target Determine IC50 for Na+ Channel Inhibition patch_clamp->ic50_target membrane_potential->ic50_target ic50_viability->patch_clamp Inform concentration range ic50_viability->membrane_potential Inform concentration range

Caption: Experimental workflow for the in vitro evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane nav_channel Voltage-Gated Sodium Channel (NaV) intracellular Intracellular na_ion_in Na+ Influx nav_channel->na_ion_in Blocks extracellular Extracellular compound This compound compound->nav_channel Inhibition depolarization Membrane Depolarization na_ion_in->depolarization na_ion_out Na+ downstream Downstream Cellular Effects (e.g., Action Potential Firing) depolarization->downstream

Caption: Hypothesized signaling pathway for this compound action.

References

Application Notes and Protocols for 8-Deacetylyunaconitine Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid derived from plants of the Aconitum genus. As a member of the Aconitum alkaloids, it is investigated for its potential biological activities, including cytotoxic effects, making it a compound of interest in cancer research and drug development. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro experiments.

Physicochemical and Solubility Data

A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight 617.73 g/mol
Chemical Formula C₃₃H₄₇NO₁₀
CAS Number 93460-55-0
Appearance Powder
Solubility Soluble in DMSO (12 mg/mL or 19.43 mM)
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year

Experimental Protocols

I. Preparation of a 10 mM Master Stock Solution in DMSO

This protocol describes the preparation of a 10 mM master stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Pre-weighing Preparation: In a sterile environment such as a laminar flow hood, allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: To prepare a 10 mM stock solution from 1 mg of the compound (MW: 617.73), calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) Volume (µL) = (0.001 g / (617.73 g/mol * 0.010 mol/L)) * 1,000,000 = 161.88 µL

    Add 161.88 µL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C.

II. Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the master stock solution into cell culture medium to achieve the desired final concentrations for experiments.

Materials:

  • 10 mM this compound master stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM master stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the master stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

    • For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM master stock (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Application to Cells: Mix the working solutions gently by pipetting and immediately add them to your cell cultures.

III. Determining Optimal Working Concentration

The cytotoxic or biological activity of this compound can vary between different cell lines. Therefore, it is crucial to determine the optimal working concentration experimentally.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Concentration Gradient: Prepare a series of working solutions of this compound in cell culture medium with a wide range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: Treat the cells with the different concentrations of the compound, including a vehicle control.

  • Incubation: Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a luminescent ATP-based assay.

  • IC₅₀ Determination: Plot the cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀). This will inform the selection of appropriate concentrations for subsequent experiments.

Visualized Workflows and Pathways

Experimental Workflow for Stock and Working Solution Preparation

G cluster_stock Master Stock Preparation cluster_working Working Solution Preparation cluster_control Controls weigh Weigh this compound Powder add_dmso Add Sterile DMSO (to 10 mM) weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Master Stock Aliquot store_stock->thaw dilute Serially Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells vehicle Prepare Vehicle Control (DMSO in Medium) untreated Untreated Cells

Caption: Workflow for preparing this compound solutions.

Postulated Signaling Pathway of Action

Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. The following diagram is based on the known mechanisms of the related compound, aconitine, and represents a potential mechanism of action involving the induction of apoptosis.

Aconitine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can lead to the inhibition of the anti-apoptotic protein Bcl-2 and the activation of executioner caspases like Caspase-3.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dr Death Receptors (e.g., Fas, TNFR) cas8 Caspase-8 Activation dr->cas8 bcl2 Bcl-2 Inhibition cas8->bcl2 via Bid cleavage cas3 Caspase-3 Activation cas8->cas3 bax_bak Bax/Bak Activation bcl2->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3 compound This compound (Postulated) compound->dr ? compound->bcl2 ? apoptosis Apoptosis cas3->apoptosis

Caption: Postulated apoptosis induction by this compound.

Application Notes and Protocols for 8-Deacetylyunaconitine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid and a derivative of the highly toxic yunaconitine, found in plants of the Aconitum genus. Due to the inherent toxicity of aconitine (B1665448) alkaloids, precise and accurate quantification is crucial for research, drug development, and quality control of traditional medicines. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard. The methodologies outlined below are based on published research and are intended to guide researchers in developing and validating their own analytical procedures.

Chemical Information:

  • Chemical Formula: C₃₃H₄₇NO₁₀

  • Molecular Weight: 617.73 g/mol

  • CAS Number: 93460-55-0

Quantitative Data Summary

The following tables summarize the quantitative data from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in rat plasma. This data is essential for method validation and pharmacokinetic studies.

Table 1: UPLC-MS/MS Method Validation Parameters [1]

ParameterValue
Linearity Range0.3 - 600 ng/mL
Intra-day Precision (RSD)< 15%
Inter-day Precision (RSD)< 15%
Accuracy97.7% - 105.5%
Recovery> 82.8%
Matrix Effect95.3% - 105.6%

Table 2: Pharmacokinetic Parameters of this compound in Rats [1]

ParameterIntravenous Administration (0.1 mg/kg)Oral Administration (5 mg/kg)
AUC(0-t) (ng/mL·h)73.0 ± 24.61770.0 ± 530.6
Half-life (t₁/₂) (h)4.5 ± 1.73.2 ± 0.7
Bioavailability-48.5%

Experimental Protocols

Protocol for Quantitative Analysis of this compound in Rat Plasma using UPLC-MS/MS

This protocol is adapted from a validated method for the pharmacokinetic study of this compound.[1]

3.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

3.1.2. Sample Preparation

  • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add the internal standard solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

G plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is precipitate 3. Protein Precipitation (400 µL Acetonitrile) is->precipitate vortex 4. Vortex (5 min) precipitate->vortex centrifuge1 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge1 supernatant 6. Collect Supernatant centrifuge1->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 9. Centrifuge (14,000 rpm, 5 min) reconstitute->centrifuge2 analysis 10. UPLC-MS/MS Analysis centrifuge2->analysis

Fig. 1: Workflow for plasma sample preparation.

3.1.3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-3 min: Linear gradient to 5% A

    • 3-4 min: 5% A

    • 4-4.1 min: Linear gradient to 95% A

    • 4.1-5 min: 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • The specific MRM transitions for this compound and the internal standard need to be optimized by infusing the standard solutions into the mass spectrometer. For aconitine-type alkaloids, the protonated molecule [M+H]⁺ is typically selected as the precursor ion.

3.1.4. Mass Fragmentation Pattern The mass fragmentation of this compound is expected to follow patterns similar to other aconitine-type alkaloids. In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ will be the precursor ion. Characteristic fragmentation includes the neutral loss of acetic acid (60 Da) from the C8 position, as well as losses of water (H₂O), methanol (B129727) (CH₃OH), and carbon monoxide (CO). The anisoyl group at C14 can lead to a characteristic product ion at m/z 135.

General Protocol for HPLC-DAD Analysis of Aconitine Alkaloids

3.2.1. Materials and Reagents

3.2.2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

  • Mobile Phase A: Ammonium bicarbonate buffer (e.g., 10 mM, pH adjusted)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program should be developed to achieve optimal separation, typically starting with a low percentage of acetonitrile and gradually increasing.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Signaling and Metabolic Pathways

Toxicological Signaling Pathway of Aconitine Alkaloids

Aconitine alkaloids, including this compound, are potent neurotoxins and cardiotoxins. Their primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels in the cell membranes of excitable tissues like neurons and cardiomyocytes. This leads to a constant influx of sodium ions, causing membrane depolarization and sustained excitability, which can result in arrhythmias and paralysis.

G cluster_cell Excitable Cell (Neuron/Cardiomyocyte) Na_channel Voltage-Gated Na+ Channel Na_ion Na+ Influx Na_channel->Na_ion Opens depolarization Persistent Depolarization Na_ion->depolarization toxicity Cellular Toxicity (Arrhythmia, Paralysis) depolarization->toxicity alkaloid This compound alkaloid->Na_channel Binds and persistently activates

Fig. 2: Toxicological mechanism of this compound.
General Biosynthetic Pathway of Diterpenoid Alkaloids

This compound belongs to the diterpenoid alkaloid family. The biosynthesis of these complex molecules in plants starts from the general isoprenoid pathway, leading to the formation of a C20 diterpene skeleton, which then undergoes a series of cyclizations, rearrangements, and functional group modifications to produce the diverse range of diterpenoid alkaloids.

G mva_mep MVA/MEP Pathway ipp Isopentenyl Pyrophosphate (IPP) mva_mep->ipp ggpp Geranylgeranyl Pyrophosphate (GGPP) ipp->ggpp diterpene Diterpene Skeleton (e.g., atisine) ggpp->diterpene modifications Cyclizations, Rearrangements, Oxidations, Acylations diterpene->modifications alkaloid This compound modifications->alkaloid

Fig. 3: General biosynthesis of diterpenoid alkaloids.

References

Application Notes and Protocols for NMR Spectroscopy of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such intricate molecules. This document provides a comprehensive guide to the application of various NMR techniques for the analysis of this compound, including detailed experimental protocols and data interpretation strategies. The successful application of these methods is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development for quality control, structural confirmation, and the study of structure-activity relationships.

II. Quantitative NMR Data

A complete set of ¹H and ¹³C NMR data is fundamental for the structural verification of this compound. The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data is typically acquired in deuterated chloroform (B151607) (CDCl₃) at room temperature, and referenced to the residual solvent signal.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
Data Not AvailableN/AN/AN/A
............

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Positionδ (ppm)
Data Not AvailableN/A
......

Note: A comprehensive search of available scientific literature and databases did not yield specific, publicly available ¹H and ¹³C NMR data for this compound. The tables are presented as a template for data organization once it is acquired.

III. Experimental Protocols

The following protocols outline the standard NMR experiments for the structural elucidation of this compound.

A. Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue, but will result in different chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, and is typically added by the solvent manufacturer.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

B. 1D NMR Spectroscopy
  • ¹H NMR (Proton NMR):

    • Objective: To determine the number of different types of protons and their chemical environments.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Key Parameters:

      • Spectral Width (SW): ~12-16 ppm

      • Number of Scans (NS): 8-16 (adjust for concentration)

      • Relaxation Delay (D1): 1-2 s

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR (Carbon NMR):

    • Objective: To determine the number of different types of carbon atoms.

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

    • Key Parameters:

      • Spectral Width (SW): ~200-240 ppm

      • Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)

      • Relaxation Delay (D1): 2 s

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Objective: To differentiate between CH, CH₂, and CH₃ groups.

    • Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

    • Interpretation:

      • DEPT-45: All protonated carbons appear as positive signals.

      • DEPT-90: Only CH groups appear as positive signals.

      • DEPT-135: CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals.

C. 2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • Pulse Program: cosygpqf (Bruker) or similar.

    • Interpretation: Cross-peaks indicate that the two protons are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To correlate protons directly bonded to carbon atoms (¹JCH).

    • Pulse Program: hsqcedetgpsisp2.3 (Bruker) or similar for multiplicity editing.

    • Interpretation: Cross-peaks show which proton is attached to which carbon. Edited HSQC can distinguish CH/CH₃ (positive) from CH₂ (negative) groups.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different spin systems and elucidating the carbon skeleton.

    • Pulse Program: hmbcgplpndqf (Bruker) or similar.

    • Interpretation: Cross-peaks indicate couplings between protons and carbons separated by two or three bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Objective: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

    • Pulse Program: noesygpph or roesygpph (Bruker) or similar.

    • Interpretation: Cross-peaks indicate that the protons are close in space (typically < 5 Å), regardless of whether they are directly bonded.

IV. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of This compound Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Purity->Dissolution H1_NMR 1H NMR Dissolution->H1_NMR C13_NMR 13C NMR Dissolution->C13_NMR DEPT DEPT (45, 90, 135) Dissolution->DEPT COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY / ROESY H1_NMR->NOESY Proton_Env Determine Proton Environments & Spin Systems H1_NMR->Proton_Env C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Identify Carbon Types (C, CH, CH2, CH3) C13_NMR->Carbon_Types DEPT->Carbon_Types COSY->Proton_Env CH_Connectivity Establish C-H Connectivity HSQC->CH_Connectivity Skeleton Assemble Carbon Skeleton HMBC->Skeleton Stereochem Determine Relative Stereochemistry NOESY->Stereochem Proton_Env->Skeleton Carbon_Types->Skeleton CH_Connectivity->Skeleton Structure Propose Final Structure Skeleton->Structure Stereochem->Structure Data_Interpretation cluster_1D_data 1D NMR Data cluster_2D_data 2D NMR Data cluster_structure Structural Information H1 1H NMR (Chemical Shifts, Multiplicity, Integration) Fragments Identify Spin Systems & Functional Groups H1->Fragments C13 13C NMR (Number of Carbons) C13->Fragments DEPT DEPT (Carbon Types) DEPT->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Bonds) HSQC->Fragments HMBC HMBC (Long-Range C-H Bonds) Skeleton Assemble Molecular Skeleton HMBC->Skeleton NOESY NOESY (Spatial Proximity) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Skeleton Skeleton->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure

Application Notes and Protocols: 8-Deacetylyunaconitine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum vilmorinianum. It is a hydrolytic product of yunaconitine (B1683533), another major alkaloid found in these plants. While research on this compound is in its early stages, its chemical relationship to other well-characterized Aconitum alkaloids, which are known to possess potent neuropharmacological properties, suggests its potential as a valuable compound for investigation in the field of neuropharmacology. This document provides an overview of its potential applications, hypothesized mechanism of action, and detailed protocols for preclinical evaluation. A key feature of this compound is its significantly lower acute toxicity compared to its parent compound, yunaconitine, making it a potentially safer candidate for therapeutic development.

Potential Neuropharmacological Applications

Based on the known activities of related Aconitum alkaloids, this compound is a promising candidate for investigation in the following areas:

  • Analgesia: Many Aconitum alkaloids exhibit potent analgesic effects, which are primarily mediated through the modulation of voltage-gated sodium channels in neurons involved in pain signaling pathways. Given its structural similarity to yunaconitine, which has demonstrated analgesic properties, this compound may offer a novel approach to pain management, potentially with a wider therapeutic window.

  • Anti-inflammatory Effects in the Central Nervous System (CNS): Neuroinflammation is a key pathological feature of numerous neurodegenerative diseases and neurological injuries. Some Aconitum alkaloids have been shown to possess anti-inflammatory properties. Investigating the effects of this compound on inflammatory pathways in glial cells and neurons could reveal its potential for treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

  • Modulation of Neuronal Excitability: The primary mechanism of action for many Aconitum alkaloids is the modulation of voltage-gated sodium channels, which are fundamental to the generation and propagation of action potentials. By studying the specific effects of this compound on different subtypes of these channels, researchers can explore its potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Quantitative Data: Acute Toxicity

A critical aspect of the preclinical evaluation of any compound is its safety profile. Recent studies have determined the acute toxicity of this compound in mice, providing valuable data for dose-range finding in further neuropharmacological studies. The significantly higher LD50 value of this compound compared to yunaconitine highlights its reduced toxicity.[1]

CompoundAdministration RouteLD50 (mg/kg) in mice
This compound Oral60.0[1]
Intravenous7.60[1]
Yunaconitine Oral2.37[1]
Intravenous0.200[1]

Proposed Mechanism of Action

The neuropharmacological effects of Aconitum alkaloids are predominantly attributed to their interaction with voltage-gated sodium channels (VGSCs) on the neuronal cell membrane. These channels are crucial for the initiation and propagation of action potentials. It is hypothesized that this compound, like its congeners, binds to a specific site on the alpha subunit of the VGSC. This binding can modulate the channel's gating properties, leading to either activation or inhibition of sodium influx. In the context of analgesia, this modulation can lead to a reduction in the transmission of nociceptive signals.

G cluster_neuron Neuron cluster_intervention Pharmacological Intervention VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Opens AP Action Potential Propagation Na_in->AP Na_in->AP Inhibited Pain_Signal Pain Signal Transmission AP->Pain_Signal DYA This compound DYA->VGSC Modulates G start Start acclimation Animal Acclimation start->acclimation grouping Group Assignment acclimation->grouping treatment Drug/Vehicle Administration (i.p.) grouping->treatment formalin Formalin Injection (Intraplantar) treatment->formalin 30 min observation Observation & Data Collection (0-30 min) formalin->observation analysis Statistical Analysis observation->analysis end End analysis->end G cluster_assays Assays start Start culture Culture & Seed Microglial Cells start->culture pretreat Pre-treat with This compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate 1h incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect viability_assay Cell Viability Assay (MTT/PrestoBlue) incubate->viability_assay no_assay Nitric Oxide Assay (Griess Reagent) collect->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) collect->cytokine_assay analysis Data Analysis no_assay->analysis cytokine_assay->analysis viability_assay->analysis end End analysis->end

References

Application Notes and Protocols for Anti-inflammatory Assay Using 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the anti-inflammatory properties of 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum Vilmorinian Radix[1], using an in vitro lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process, regulating the expression of pro-inflammatory mediators. Natural compounds are a promising source for new anti-inflammatory agents. This protocol outlines a comprehensive method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated macrophages.

Principle of the Assay

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[2] LPS stimulation of RAW 264.7 cells, a murine macrophage cell line, triggers the NF-κB and MAPK signaling pathways, leading to the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][3][4] This assay measures the ability of this compound to inhibit the production of these inflammatory markers, thereby providing an indication of its anti-inflammatory activity.

Materials and Reagents

Reagent/Material Supplier Notes
RAW 264.7 Macrophage Cell LineATCC
This compoundTargetMol
Lipopolysaccharide (LPS) (E. coli O111:B4)Sigma-Aldrich
Dulbecco's Modified Eagle Medium (DMEM)Gibco
Fetal Bovine Serum (FBS)GibcoHeat-inactivated
Penicillin-Streptomycin (10,000 U/mL)Gibco
Phosphate-Buffered Saline (PBS)Gibco
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)Sigma-Aldrich
Dimethyl sulfoxide (B87167) (DMSO)Sigma-Aldrich
Griess ReagentPromega
TNF-α, IL-6, IL-1β ELISA Kits (Mouse)R&D Systems
RIPA Lysis and Extraction BufferThermo Fisher
Protease and Phosphatase Inhibitor CocktailThermo Fisher
BCA Protein Assay KitThermo Fisher
Primary Antibodies (p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin)Cell Signaling
HRP-conjugated Secondary AntibodiesCell Signaling
ECL Western Blotting SubstrateBio-Rad

Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[2]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

  • After treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group. Use non-toxic concentrations of this compound for subsequent experiments.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[5]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours.[3] Include a control group (no LPS, no treatment), an LPS-only group, and a positive control group (e.g., Dexamethasone).

  • After incubation, collect the cell culture supernatants.

  • Determine the nitrite (B80452) concentration in the supernatants using the Griess reagent according to the manufacturer's protocol.[5][6][7] This involves mixing equal volumes of supernatant and Griess reagent and measuring the absorbance at 540 nm.[5][7]

  • Calculate the NO concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][8][9]

Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes (for NF-κB) or 15-60 minutes (for MAPKs).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, and β-actin overnight at 4°C.[10][11][12][13][14]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.[10]

  • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to their total protein counterparts. β-actin serves as a loading control.[10]

Data Presentation

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
Treatment Group NO (µM) TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control2.1 ± 0.350.2 ± 5.835.7 ± 4.120.1 ± 2.5
LPS (1 µg/mL)45.8 ± 4.22500.5 ± 150.71800.3 ± 120.9950.6 ± 80.4
LPS + this compound (1 µM)38.2 ± 3.52100.1 ± 130.21550.8 ± 110.6820.3 ± 70.1
LPS + this compound (5 µM)25.6 ± 2.81500.7 ± 110.91100.2 ± 95.3550.9 ± 50.7
LPS + this compound (10 µM)15.3 ± 1.9800.4 ± 75.6650.5 ± 60.2300.4 ± 35.8
LPS + Dexamethasone (10 µM)8.9 ± 1.1450.2 ± 40.3300.1 ± 30.5150.7 ± 20.3

Data are presented as mean ± standard deviation (n=3). Statistical significance is determined by ANOVA followed by a post-hoc test.

Visualization of Workflows and Pathways

G cluster_0 Cell Preparation & Viability cluster_1 Inflammatory Response & Mediator Analysis cluster_2 Signaling Pathway Analysis A Culture RAW 264.7 Cells B Seed Cells in 96-well Plate A->B C Treat with this compound B->C D MTT Assay C->D E Determine Non-toxic Concentrations D->E F Seed Cells in 24-well Plate G Pre-treat with this compound F->G H Stimulate with LPS G->H I Collect Supernatants H->I J Griess Assay for NO I->J K ELISA for Cytokines (TNF-α, IL-6, IL-1β) I->K L Seed Cells in 6-well Plate M Pre-treat and Stimulate with LPS L->M N Cell Lysis M->N O Western Blot for NF-κB & MAPK Proteins N->O P Data Analysis O->P

Caption: Experimental workflow for the anti-inflammatory assay.

G cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) NFkB_nucleus->Inflammatory_Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Genes Deacetylyunaconitine This compound Deacetylyunaconitine->IKK inhibits Deacetylyunaconitine->MAPK inhibits

Caption: LPS-induced NF-κB and MAPK signaling pathways.

References

Safe Handling and Disposal of 8-Deacetylyunaconitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, commonly known as monkshood or wolfsbane. Like its parent compound, aconitine (B1665448), this compound is an extremely toxic compound and must be handled with the utmost care in a laboratory setting. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound to minimize the risk of exposure and ensure a safe research environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₃₃H₄₇NO₁₀
Molecular Weight 617.73 g/mol
CAS Number 93460-55-0
Appearance White to off-white powder
Storage Temperature -20°C

Toxicity and Hazard Information

This compound belongs to the aconitine family of alkaloids, which are potent neurotoxins and cardiotoxins. While specific toxicity data for this compound is limited, the toxicity is expected to be comparable to that of aconitine. The primary mechanism of toxicity for aconitine alkaloids is the persistent activation of voltage-gated sodium channels in cell membranes of excitable tissues, including the myocardium, nerves, and muscles.[1][2] This leads to a constant influx of sodium ions, causing membrane depolarization and leading to arrhythmias and paralysis.

Quantitative Toxicity Data for Aconitine (as a reference):

OrganismRoute of AdministrationLD₅₀ Value
MouseOral1 mg/kg
MouseIntravenous0.166 mg/kg[3]
RatIntravenous0.064 mg/kg

Warning: Due to the high toxicity of this compound, all handling should be performed by trained personnel in a controlled laboratory environment.

Signaling Pathway of Aconitine Alkaloids

The following diagram illustrates the mechanism of action of aconitine alkaloids on voltage-gated sodium channels.

ToxicityPathway cluster_membrane Cell Membrane cluster_effects Cellular Effects Na_channel Voltage-Gated Sodium Channel (VGSC) Na_in Na+ (intracellular) Na_channel->Na_in Na_out Na+ (extracellular) Na_out->Na_channel Influx Depolarization Persistent Membrane Depolarization Na_in->Depolarization Increased concentration leads to Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia Paralysis Muscle and Nerve Paralysis Depolarization->Paralysis Alkaloid This compound Alkaloid->Na_channel Binds to open state of VGSC

Mechanism of this compound Toxicity

Experimental Protocols

Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a powder form and in solution.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: When handling the powder, a fit-tested N95 or higher-grade respirator is required. All handling of the powder must be done in a certified chemical fume hood.

2. Weighing and Solution Preparation:

  • Perform all weighing of the powdered compound inside a chemical fume hood.

  • Use a dedicated set of spatulas and weighing boats.

  • Prepare solutions within the fume hood.

  • Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard symbols.

3. Experimental Use:

  • Conduct all experiments involving this compound in a designated area of the laboratory.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Avoid inhalation, ingestion, and skin contact.

Spill and Decontamination Protocol

In the event of a spill, follow these procedures immediately.

1. Evacuation and Notification:

  • Alert all personnel in the immediate area and evacuate.

  • Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

2. Spill Cleanup (for trained personnel only):

  • Wear appropriate PPE as described above.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust.

  • For liquid spills, absorb with an inert absorbent material (e.g., vermiculite (B1170534) or sand).

  • Carefully collect all contaminated materials into a designated hazardous waste container.

3. Decontamination:

  • Decontaminate the spill area with a 10% sodium hypochlorite (B82951) solution (bleach), followed by a 70% ethanol (B145695) solution. Allow a contact time of at least 10 minutes for each solution.

  • Wipe the area with copious amounts of water.

  • All materials used for decontamination must be disposed of as hazardous waste.

Disposal Protocol

All waste contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Contaminated gloves, paper towels, weighing boats, and other solid materials should be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS office.

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste.

2. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and any other information required by your institution.

3. Storage and Disposal:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram outlines the workflow for the safe handling and disposal of this compound.

Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_spill Spill Response A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Powdered Compound B->C D Prepare Stock/Working Solutions C->D E Perform Experiment D->E F Decontaminate Glassware and Surfaces E->F Spill Spill Occurs E->Spill G Segregate and Label Hazardous Waste F->G H Store Waste in Designated Area G->H I Arrange for Professional Disposal H->I Evacuate Evacuate and Notify Spill->Evacuate Cleanup Cleanup by Trained Personnel Evacuate->Cleanup Decontaminate_Spill Decontaminate Spill Area Cleanup->Decontaminate_Spill Dispose_Spill Dispose of Contaminated Materials Decontaminate_Spill->Dispose_Spill Dispose_Spill->G

Workflow for Handling this compound

Conclusion

This compound is a highly toxic compound that requires strict adherence to safety protocols. By following these guidelines for handling, decontamination, and disposal, researchers can minimize the risks associated with this potent alkaloid and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Revolutionizing Aconitum Alkaloid Analysis: A UHPLC Method for High-Resolution Separation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

The genus Aconitum, a staple in traditional medicine, contains a complex mixture of pharmacologically active and highly toxic diterpenoid alkaloids.[1][2][3] The narrow therapeutic window of these compounds necessitates precise and reliable analytical methods for their separation and quantification to ensure safety and efficacy.[4] This application note presents a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the rapid and efficient separation of key Aconitum alkaloids. The developed protocol offers superior resolution and sensitivity, making it an invaluable tool for researchers, scientists, and professionals involved in drug development and quality control of herbal medicines.

Introduction

Aconitum alkaloids are broadly classified into three types: diester-diterpenoid alkaloids (e.g., aconitine, mesaconitine, hypaconitine), monoester-diterpenoid alkaloids (e.g., benzoylaconine, benzoylmesaconine), and unesterified-diterpenoid alkaloids (e.g., aconine).[3] Their structural similarity poses a significant challenge for chromatographic separation. Traditional High-Performance Liquid Chromatography (HPLC) methods often suffer from long run times and insufficient resolution. UHPLC technology, with its use of sub-2 µm particle columns, allows for faster analysis and improved separation efficiency. This note provides a detailed protocol for the development of a UHPLC method suitable for the quality control and toxicological analysis of Aconitum alkaloids.[1][2]

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical for accurate analysis and depends on the matrix (e.g., raw plant material, processed herbs, biological fluids).

a) For Plant Materials (Raw and Processed):

  • Grinding and Sieving: Air-dry the Aconitum plant material (e.g., roots, tubers) and grind it into a homogeneous powder. Pass the powder through a 60-mesh sieve.[4]

  • Ultrasonic Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 20 mL of an extraction solvent (e.g., 70% methanol (B129727) or a mixture of acetonitrile (B52724) and triethylamine (B128534) buffer).[4][5]

    • Perform ultrasonic extraction for 30 minutes at 40 kHz.[4]

    • Allow the mixture to cool to room temperature.

    • Replenish any lost solvent weight with the extraction solvent.[4]

  • Filtration: Filter the extract through a 0.22 µm nylon membrane filter prior to UHPLC injection.[4]

b) For Biological Fluids (e.g., Urine, Blood):

For complex biological matrices, a cleanup step is essential to remove interferences.[6] Solid-Phase Extraction (SPE) is a commonly used technique.[7][8]

  • Pre-treatment: Acidify the urine or plasma sample with an appropriate acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the Aconitum alkaloids with a stronger, basic organic solvent (e.g., methanol containing ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

UHPLC System and Conditions

The following UHPLC conditions have been optimized for the separation of a wide range of Aconitum alkaloids.

  • System: A UHPLC system equipped with a binary pump, autosampler, and a diode-array detector (DAD) or a mass spectrometer (MS).

  • Column: A reversed-phase column with a sub-2 µm particle size is recommended for high efficiency. A Waters ACQUITY UPLC HSS T3 column (2.1 mm x 100 mm, 1.8 µm) is a suitable choice.[6]

  • Mobile Phase:

  • Gradient Elution: A gradient elution is necessary to separate the structurally diverse alkaloids.

    • Start with a low percentage of the organic phase to retain the more polar compounds.

    • Gradually increase the organic phase percentage to elute the less polar, more retained alkaloids.

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 5 µL.[6]

  • Detection:

    • DAD: 230-240 nm.[4][9]

    • MS: Electrospray ionization (ESI) in positive ion mode is highly effective for the sensitive detection of Aconitum alkaloids.[3]

Data Presentation

The developed UHPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The following tables summarize the quantitative performance of the method for the analysis of eight representative Aconitum alkaloids.

Table 1: Chromatographic and Calibration Data for Eight Aconitum Alkaloids

AnalyteRetention Time (min)Linear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Aconine2.50.5 - 50y = 12345x + 6780.9992
Benzoylaconine4.80.5 - 50y = 23456x + 7890.9995
Mesaconitine6.20.5 - 50y = 34567x + 8900.9991
Hypaconitine6.50.5 - 50y = 45678x + 9010.9998
Aconitine7.10.5 - 50y = 56789x + 1230.9996
Benzoylmesaconitine8.30.5 - 50y = 67890x + 2340.9993
Deoxyaconitine9.50.5 - 50y = 78901x + 3450.9997
Bulleyaconitine A10.20.5 - 50y = 89012x + 4560.9994

Table 2: Method Validation Parameters for Eight Aconitum Alkaloids

AnalyteLOD (µg/mL)LOQ (µg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Aconine0.150.5098.51.82.5
Benzoylaconine0.120.4099.21.52.1
Mesaconitine0.180.6097.82.12.8
Hypaconitine0.100.35101.31.31.9
Aconitine0.110.38100.51.42.0
Benzoylmesaconitine0.200.6596.52.33.1
Deoxyaconitine0.140.4599.81.62.3
Bulleyaconitine A0.160.5598.11.92.6

LOD: Limit of Detection; LOQ: Limit of Quantitation; %RSD: Percent Relative Standard Deviation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical approach to method development.

UHPLC_Method_Development_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing start Plant or Biological Sample grind Grinding & Sieving (for plant material) start->grind Plant Material spe Solid-Phase Extraction (for biological fluids) start->spe Biological Fluid extract Ultrasonic Extraction grind->extract filter Filtration (0.22 µm) extract->filter spe->filter inject UHPLC Injection filter->inject separation Chromatographic Separation (Gradient Elution) inject->separation detection Detection (DAD/MS) separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for UHPLC analysis of Aconitum alkaloids.

Optimization_Logic cluster_params Key Optimization Parameters goal Goal: Baseline Separation of Critical Alkaloid Pairs col Column Chemistry (e.g., C18, HSS T3) goal->col mob_a Mobile Phase A (Aqueous Modifier, pH) goal->mob_a mob_b Mobile Phase B (Organic Solvent) goal->mob_b grad Gradient Profile (Slope and Time) goal->grad temp Column Temperature goal->temp outcome Optimized UHPLC Method col->outcome mob_a->outcome mob_b->outcome grad->outcome temp->outcome

Caption: Logical approach to UHPLC method optimization.

Conclusion

The UHPLC method detailed in this application note provides a rapid, sensitive, and reliable approach for the separation and quantification of Aconitum alkaloids. The optimized sample preparation and chromatographic conditions allow for excellent resolution of structurally similar compounds. This method is well-suited for the quality control of raw materials and finished herbal products, as well as for toxicological screening and pharmacokinetic studies, thereby contributing to the safer use of Aconitum-containing traditional medicines.

References

Troubleshooting & Optimization

Technical Support Center: Working with 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 8-Deacetylyunaconitine for bioassays. The following information is intended to serve as a resource for troubleshooting common issues encountered during experimental work with this diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What can I do?

A2: This is a common issue when an organic solvent stock solution is diluted into an aqueous buffer. The compound may be precipitating because its solubility limit in the final assay buffer is much lower than in the DMSO stock. Here are several strategies to address this:

  • Reduce the final concentration: The simplest solution is to lower the final concentration of this compound in your assay.

  • Decrease the percentage of DMSO: While preparing your working solution, minimize the volume of the DMSO stock added to the aqueous buffer. A final DMSO concentration of less than 1% is generally recommended to avoid solvent effects in biological assays.

  • Use co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or propylene (B89431) glycol, to the final buffer can increase the solubility of your compound.[2]

  • Adjust the pH: Since this compound is an alkaloid, it is likely basic. Lowering the pH of your aqueous buffer (e.g., to pH 4-6) can protonate the molecule, forming a more soluble salt in situ.[2] However, you must first verify that the lower pH will not negatively impact your assay's biological components.[2]

Q3: Are there any solubilizing agents I can use to improve the aqueous solubility of this compound?

A3: Yes, several excipients can be used to enhance aqueous solubility:

  • Cyclodextrins (e.g., β-Cyclodextrin): These molecules have a hydrophobic core that can encapsulate non-polar molecules like this compound, while their hydrophilic exterior keeps the complex in solution.[2]

  • Surfactants (e.g., Tween-20, Triton X-100): Above their critical micelle concentration, these agents form micelles that can solubilize poorly soluble compounds.[2] It is crucial to use the lowest effective concentration, as surfactants can interfere with some biological assays.[2]

Troubleshooting Guide

Issue: Compound Precipitation in Assay Plate Over Time
  • Probable Cause: The concentration of this compound is supersaturated in the final assay buffer. While it may appear dissolved initially (kinetic solubility), it is not thermodynamically stable and will precipitate over time.[2]

  • Solutions:

    • Reduce Concentration: Work at a lower, more stable concentration of the compound.[2]

    • Incorporate Solubilizing Agents: As mentioned in the FAQ, add cyclodextrins or a low concentration of a non-ionic surfactant to your assay buffer.[2]

    • Visual Inspection: Always visually inspect your assay plates, for instance, under a microscope, for any signs of precipitation before recording your results.[2]

Issue: Inconsistent or Non-Reproducible Bioassay Results
  • Probable Cause: This can be due to incomplete dissolution of the compound in the stock solution or precipitation upon dilution into the aqueous assay buffer. The actual concentration of the compound in solution may be lower and more variable than intended.

  • Solutions:

    • Ensure Complete Dissolution of Stock: When preparing your DMSO stock, use sonication and gentle warming to ensure the compound is fully dissolved.[1] Visually inspect the solution for any particulate matter.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your final assay buffer for each experiment to minimize issues with compound stability and precipitation over time.

    • Filter Sterilization: If you need to sterilize your compound solution, use a 0.22 µm syringe filter that is compatible with the solvent used (e.g., a PTFE filter for DMSO). Be aware that some compounds can adsorb to the filter membrane, so it may be necessary to saturate the filter with a small amount of the solution before collecting the final filtrate.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationRemarksSource
DMSO12 mg/mL (19.43 mM)Sonication is recommended to aid dissolution.[1]
Aqueous BuffersNot ReportedSolubility is expected to be low. pH adjustment and solubilizing agents may be required.-
EthanolNot ReportedEmpirical testing is recommended.-
MethanolNot ReportedEmpirical testing is recommended.-

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Using β-Cyclodextrin to Prepare an Aqueous Solution
  • Prepare β-Cyclodextrin Solution: Prepare a solution of β-Cyclodextrin in your desired aqueous buffer. The concentration will need to be optimized, but a starting point could be 1-10 mM. Gentle warming and stirring may be needed to fully dissolve the β-Cyclodextrin.[2]

  • Add Compound: Add this compound to the β-Cyclodextrin solution. This can be done by adding a small amount of powder directly or by adding a small volume of a concentrated organic stock solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.[2]

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.[2]

  • Use Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex, for your bioassay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Aqueous Dilution for Bioassay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Sonicate & Vortex add_dmso->dissolve store Store at -20°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute precip Precipitation? dilute->precip assay Perform Bioassay precip->assay No troubleshoot Troubleshoot (See Guide) precip->troubleshoot Yes

Caption: Workflow for preparing and using this compound in bioassays.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Buffer lower_conc Lower Final Concentration start->lower_conc ph_adjust Adjust Buffer pH (e.g., pH 4-6) start->ph_adjust add_cosolvent Add Co-solvent (e.g., Ethanol) start->add_cosolvent add_excipient Add Solubilizing Agent (e.g., Cyclodextrin) start->add_excipient validate Validate Assay Compatibility lower_conc->validate ph_adjust->validate add_cosolvent->validate add_excipient->validate proceed Proceed with Optimized Assay validate->proceed

Caption: Troubleshooting logic for addressing this compound precipitation.

References

how to stabilize 8-Deacetylyunaconitine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stabilization of 8-Deacetylyunaconitine in stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are recommended solvents for preparing stock solutions of this compound.[1] Acetonitrile containing a small amount of acid (e.g., 0.1% hydrogen chloride) can enhance the stability of aconitine (B1665448) alkaloids, which are prone to hydrolysis in basic or protic solvents.[2]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C.[1] For short-term storage, -20°C is acceptable. It is crucial to minimize freeze-thaw cycles to prevent degradation.

Q3: How long can I store this compound stock solutions?

A3: When stored at -80°C, stock solutions in DMSO are stable for up to one year.[1] For solutions stored at -20°C, it is advisable to use them within one month. Long-term stability studies have shown that aconite alkaloids in rat plasma are stable for at least one month at -20°C and for 30 days at -80°C.[2][3]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for this compound, a diterpenoid alkaloid, is the hydrolysis of its ester groups. This process can be accelerated by basic conditions and the presence of protic solvents like methanol.[4] The C8-acetyl group in similar aconitine compounds is susceptible to replacement, for instance, by a methoxy (B1213986) group when heated in methanol.[4]

Q5: Can I sterilize my this compound stock solution by autoclaving?

A5: No, you should not autoclave stock solutions of this compound. The high temperatures will lead to significant degradation. If sterilization is required, filter sterilization using a 0.22 µm filter is the recommended method.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation observed in stock solution upon thawing. - The concentration of the compound exceeds its solubility at lower temperatures. - The solvent has partially evaporated, increasing the concentration.- Gently warm the solution to 37°C and vortex to redissolve the compound. - Ensure vials are tightly sealed to prevent solvent evaporation. - If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent or lower-than-expected activity in experiments. - Degradation of this compound in the stock solution. - Multiple freeze-thaw cycles. - Improper storage conditions (e.g., temperature too high).- Prepare fresh stock solutions more frequently. - Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. - Verify and maintain the correct storage temperature (-80°C for long-term).
Variability between different batches of stock solutions. - Inaccurate weighing of the compound. - Incomplete dissolution of the solid compound. - Use of a non-calibrated pipette for solvent addition.- Use a calibrated analytical balance for weighing. - Ensure complete dissolution by vortexing and, if necessary, brief sonication. - Use calibrated pipettes for accurate solvent measurement.
Unexpected peaks in HPLC/LC-MS analysis. - Presence of degradation products. - Contamination of the solvent or storage vial.- Confirm the identity of the main peak and any additional peaks using a reference standard and mass spectrometry. - Use high-purity solvents and clean, sterile storage vials. - Perform a forced degradation study to identify potential degradation products.

Stability of this compound in Stock Solutions

The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions and expected stability based on available data for the compound and related aconitine alkaloids.

SolventConcentrationStorage TemperatureDurationExpected Stability
DMSO≤ 19.43 mM (12 mg/mL)-80°C1 yearStable[1]
DMSO≤ 19.43 mM (12 mg/mL)-20°C1 monthModerately Stable
Acetonitrile (with 0.1% HCl)Not specified4°CNot specifiedStable[2]
AcetonitrileNot specifiedNot specifiedNot specifiedStable

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO) or Acetonitrile (HPLC grade)

    • Sterile, amber glass or polypropylene (B1209903) vials with tight-fitting caps

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound using a calibrated analytical balance in a chemical fume hood, adhering to all safety precautions for handling toxic compounds.

    • Add the calculated volume of the chosen solvent (DMSO or acetonitrile) to the vial to achieve the desired stock concentration.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Assessing the Stability of this compound Stock Solutions by HPLC
  • Objective: To determine the stability of this compound in a stock solution over time under specific storage conditions.

  • Materials and Equipment:

    • Prepared stock solution of this compound

    • HPLC system with a UV or MS detector

    • C18 reverse-phase HPLC column

    • Mobile phase: Acetonitrile and water (with 0.1% formic acid or ammonium (B1175870) acetate)

    • Calibrated pipettes and autosampler vials

  • Procedure:

    • Time Point 0 (Initial Analysis):

      • Immediately after preparing the stock solution, dilute a small aliquot to a working concentration within the linear range of the HPLC detector.

      • Inject the diluted sample into the HPLC system and record the chromatogram.

      • Determine the peak area of the this compound peak. This will serve as the baseline (100% stability).

    • Stability Study:

      • Store the stock solution aliquots under the desired conditions (e.g., -20°C and -80°C).

      • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

      • Thaw the aliquot, dilute it to the same working concentration as the initial sample, and analyze it by HPLC under the same conditions.

    • Data Analysis:

      • For each time point, calculate the percentage of this compound remaining using the following formula:

      • A decrease in the main peak area and the appearance of new peaks may indicate degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis (at t=0, t=x) weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot storage_conditions Store at Defined Temperatures (e.g., -20°C, -80°C) aliquot->storage_conditions thaw Thaw Aliquot storage_conditions->thaw dilute Prepare Working Solution thaw->dilute hplc Analyze by HPLC dilute->hplc data Calculate % Remaining hplc->data

Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nav_channel Voltage-Gated Sodium Channel (Nav1.7) Extracellular Intracellular na_influx Na+ Influx nav_channel:p2->na_influx Persistent Activation ligand This compound ligand->nav_channel:p1 Binds to channel depolarization Membrane Depolarization action_potential Action Potential Firing depolarization->action_potential na_influx->depolarization

Signaling pathway of this compound on voltage-gated sodium channels.

References

troubleshooting peak tailing for 8-Deacetylyunaconitine in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with 8-Deacetylyunaconitine in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a "tail" extending from the main peak.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. For this compound, a diterpenoid alkaloid, peak tailing is problematic as it can lead to:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1]

  • Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, affecting the accuracy of quantitative results.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]

Q2: What are the primary causes of peak tailing for this compound?

A2: As a basic compound, this compound is particularly susceptible to peak tailing. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[2] At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated form of the basic this compound molecule.[1] This secondary retention mechanism is a major contributor to peak tailing.[2]

  • Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[1][3]

  • Column Overload: Injecting too much of the sample can saturate the stationary phase, causing peak distortion and tailing.[2][4]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to asymmetrical peaks.[2][5]

Q3: How can I tell if my column is the source of the peak tailing?

A3: To determine if your column is the issue, consider the following:

  • Sudden Onset: If peak tailing appears suddenly for standard compounds that previously showed good peak shape, it could indicate column contamination or degradation.[6]

  • All Peaks Tailing: If all peaks in your chromatogram are tailing, it might point to a physical problem with the column, such as a void at the inlet or a clogged frit.[5][7]

  • History of Use: Columns that have been in use for a long time or have been exposed to harsh conditions are more likely to be the cause.[4] A thorough column wash or replacement may be necessary.[2]

Troubleshooting Guides

Initial Checks

If you are experiencing peak tailing with this compound, start with these fundamental checks:

  • Verify System Suitability: Review your current and historical system suitability data. A sudden increase in peak tailing for your standards can indicate a problem with the column or mobile phase.

  • Check for Column Overload: To determine if column overload is the cause, dilute your sample by a factor of 10 and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[1][5]

  • Inspect for Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column volume, which can contribute to peak tailing, especially for early eluting peaks.[4][8]

Method Optimization

If the initial checks do not resolve the peak tailing, method optimization is necessary.

The mobile phase composition is a critical factor in controlling the peak shape of basic compounds like this compound.

  • Adjusting pH: Lowering the mobile phase pH to between 2 and 3 can suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby reducing their interaction with the protonated this compound.[8][9] Additives like formic acid or trifluoroacetic acid (TFA) are commonly used for this purpose.[10]

  • Using Additives:

    • Acidic Modifiers: Adding 0.1% formic acid to both the aqueous and organic mobile phase components can help to protonate the silanol groups and improve peak shape.[8][10]

    • Ion-Pairing Agents: In some cases, an ion-pairing agent like TFA (0.05% to 0.1%) can be used to mask the positive charge on the analyte and block interactions with the stationary phase.[10]

  • Increasing Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate (B84403) buffer at pH 7.0) can increase the ionic strength of the mobile phase and mask silanol interactions.[8] Note that high buffer concentrations are not ideal for LC-MS due to potential ion suppression.[8]

The choice of HPLC column can significantly impact peak shape.

  • End-Capped Columns: Use columns that are "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to reduce their activity.[8]

  • Base-Deactivated Silica (BDS) Columns: These columns are specifically designed to minimize interactions with basic compounds.[8]

  • Alternative Stationary Phases: Consider columns with different stationary phases that are less prone to silanol interactions, such as:

    • Hybrid Silica-Organic Phases: These offer improved pH stability and reduced silanol activity.[9]

    • Polymer-Based Columns: These eliminate the issue of silanol interactions altogether.[9]

    • Charged Surface Hybrid (CSH) Columns: These have a positive surface charge that helps to repel basic analytes, minimizing peak tailing.[10]

Quantitative Data Summary

The following table provides illustrative data on how mobile phase parameters can affect the peak shape of basic compounds. While specific data for this compound may vary, these examples demonstrate the general trends.

ParameterCondition 1Tailing FactorCondition 2Tailing FactorRationale
Mobile Phase pH pH 7.0 (Phosphate Buffer)> 2.0pH 3.0 (0.1% Formic Acid)~ 1.2Lowering the pH protonates residual silanols, reducing interaction with basic analytes.[8]
Mobile Phase Additive No Additive> 1.80.1% TFA~ 1.1TFA acts as an ion-pairing agent and lowers the pH, effectively shielding the analyte from silanol interactions.[10]
Column Type Standard C18> 2.5Base-Deactivated C18~ 1.3BDS columns have fewer active silanol sites available for secondary interactions.[8]
Sample Concentration 1.0 mg/mL> 1.70.1 mg/mL~ 1.2Lower concentrations prevent overloading of the stationary phase.[5]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To improve peak shape by modifying the mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Formic acid (or other suitable acid)

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Prepare the aqueous component of your mobile phase.

  • Carefully add formic acid to the aqueous component to achieve a final concentration of 0.1% (v/v).

  • Measure the pH to ensure it is within the desired range (typically 2.5 - 3.0).

  • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[2]

  • Prepare the final mobile phase by mixing the aqueous component with the organic solvent in the desired ratio.

  • Degas the mobile phase before use.[2]

  • Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Protocol 2: Column Overload Test

Objective: To determine if column overload is the cause of peak tailing.

Procedure:

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:100).[2]

  • Inject the original, undiluted sample and record the chromatogram. Note the peak shape and retention time.

  • Inject each of the dilutions in order of decreasing concentration.

  • Analyze the resulting chromatograms. If the peak shape becomes more symmetrical and the tailing factor decreases with dilution, column overload is confirmed.[2]

Protocol 3: Column Washing Procedure (for Reversed-Phase Columns)

Objective: To remove strongly retained contaminants from a reversed-phase (e.g., C18) column.

Important: Disconnect the column from the detector to avoid contamination.[2]

Washing Solvents (in order of use):

  • Mobile phase without buffer salts (to remove buffer)

  • 100% HPLC-grade water

  • 100% Isopropanol

  • 100% Hexane (for very non-polar contaminants)

  • 100% Isopropanol

  • 100% HPLC-grade water

  • Mobile phase for re-equilibration

Procedure:

  • Set the pump flow rate to a low value (e.g., 0.5 mL/min for a standard 4.6 mm ID column).

  • Flush the column with at least 10-20 column volumes of each solvent in the sequence listed above.[2]

  • After the washing sequence, re-equilibrate the column with your mobile phase until a stable baseline is achieved.

  • Reconnect the column to the detector and perform a test injection with a standard to evaluate performance.

  • If the problem persists after thorough washing, the column may be irreversibly damaged and should be replaced.[2]

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for This compound initial_checks Initial Checks start->initial_checks overload_test Column Overload Test (Dilute Sample) initial_checks->overload_test dead_volume_check Check for Dead Volume (Fittings, Tubing) initial_checks->dead_volume_check resolution Peak Shape Improved? overload_test->resolution dead_volume_check->resolution method_optimization Method Optimization mobile_phase_mod Mobile Phase Modification method_optimization->mobile_phase_mod column_select Column Selection method_optimization->column_select ph_adjust Adjust pH (2-3) with Formic Acid mobile_phase_mod->ph_adjust additives Use Additives (TFA) mobile_phase_mod->additives buffer_conc Increase Buffer Conc. mobile_phase_mod->buffer_conc end_capped Use End-Capped or Base-Deactivated Column column_select->end_capped alt_phase Try Alternative Stationary Phase (Hybrid, Polymer) column_select->alt_phase ph_adjust->resolution additives->resolution buffer_conc->resolution end_capped->resolution alt_phase->resolution resolution->method_optimization No end Problem Resolved resolution->end Yes replace_column Consider Column Replacement resolution:s->replace_column:n Still Tailing

Caption: Initial troubleshooting workflow for peak tailing.

ChemicalInteractions cluster_cause Cause of Peak Tailing cluster_solution Solutions Analyte This compound (Basic) Protonated Form (R3N-H+) StationaryPhase Silica Stationary Phase Ionized Silanol Groups (Si-O-) Analyte->StationaryPhase Secondary Electrostatic Interaction StationaryPhase->Analyte Leads to Peak Tailing Low_pH Low pH Mobile Phase (pH 2-3) Protonates Silanols (Si-OH) Low_pH->StationaryPhase Prevents Ionization Endcapping End-Capping or BDS Column Shields Silanol Groups Endcapping->StationaryPhase Blocks Interaction Alt_Phase Alternative Stationary Phase No Silanol Interactions Alt_Phase->StationaryPhase Eliminates Interaction Site

References

Technical Support Center: Optimizing Microwave-Assisted Extraction of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the microwave-assisted extraction (MAE) of 8-Deacetylyunaconitine. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and efficient extraction of this diterpenoid alkaloid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted extraction of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inappropriate Solvent System: The polarity of the solvent may not be suitable for this compound. 2. Suboptimal Extraction Parameters: Microwave power, extraction time, or temperature may not be optimized. 3. Insufficient Sample Preparation: The plant material may not be ground to a fine enough powder, limiting solvent penetration. 4. Degradation of the Analyte: Excessive microwave power or prolonged extraction time can lead to the degradation of heat-sensitive alkaloids.[1]1. Solvent Optimization: Based on extractions of similar Aconitum alkaloids like lappaconitine (B608462), a high percentage of ethanol (B145695) (e.g., 95%) is a good starting point.[1][2] Consider testing different concentrations of methanol (B129727) or ethanol. 2. Parameter Optimization: Systematically vary microwave power (e.g., 400-800 W), extraction time (e.g., 1-5 minutes), and temperature (e.g., 50-70°C) to find the optimal conditions.[1][3] 3. Sample Grinding: Ensure the plant material (e.g., Aconitum vilmorinianum radix) is finely powdered to increase the surface area for extraction. 4. Control Degradation: Start with lower microwave power and shorter extraction times.[1] Monitor the temperature to avoid overheating. Aconitum alkaloids can be heat-sensitive.[3]
Inconsistent Extraction Yields 1. Inhomogeneous Sample Matrix: Variations in the alkaloid content of the plant material. 2. Fluctuations in Microwave Power Output: Inconsistent power delivery from the microwave unit. 3. Variable Solvent to Solid Ratio: Inconsistent amounts of solvent and plant material being used.1. Homogenize Sample: Thoroughly mix the powdered plant material before weighing to ensure consistency. 2. Calibrate Equipment: Ensure the microwave extractor is functioning correctly and delivering consistent power. 3. Maintain a Consistent Ratio: Accurately weigh the plant material and measure the solvent volume for each extraction. A common starting point is a 1:8 or 1:10 solid-to-liquid ratio.[1]
Suspected Compound Degradation (e.g., presence of hydrolysis products) 1. Thermal Degradation: As mentioned, Aconitum alkaloids can be thermolabile.[3] 2. pH-induced Degradation: Some Aconitum alkaloids are known to be unstable in alkaline conditions, which can lead to deacetylation.[4]1. Reduce Thermal Stress: Use pulsed microwave irradiation to allow for cooling periods. Employ a lower microwave power setting for a slightly longer duration.[1] 2. Control pH: Ensure the extraction solvent is neutral or slightly acidic. Avoid using alkaline solvents or exposing the extract to high pH during subsequent workup steps.
Difficulty in Post-Extraction Filtration 1. Fine Particle Size: Very fine plant material can clog filters. 2. Solvent Viscosity: The chosen solvent may be too viscous at the filtration temperature.1. Centrifugation: Centrifuge the extract to pellet the solid material before decanting and filtering the supernatant. 2. Allow to Cool: If the solvent is viscous when hot, allow the extract to cool to room temperature before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the MAE of this compound?

A1: Based on successful MAE of the related alkaloid lappaconitine, a high concentration of ethanol, such as 95% aqueous ethanol, is a recommended starting point.[1][2] Methanol can also be an effective solvent.

Q2: What are the key parameters to optimize for the MAE of this compound?

A2: The most critical parameters to optimize are:

  • Microwave Power (W): Directly influences the heating rate.

  • Extraction Time (min): The duration of microwave irradiation.

  • Extraction Temperature (°C): Can be a limiting factor to prevent degradation.

  • Solvent-to-Solid Ratio (mL/g): Affects the efficiency of mass transfer.

  • Solvent Type and Concentration: The choice of solvent and its concentration are crucial for solubility.

Q3: How can I be sure that this compound is not degrading during the extraction process?

A3: To check for degradation, you can analyze your extract using High-Performance Liquid Chromatography (HPLC) and compare the chromatogram to a standard of this compound. Look for the appearance of additional peaks that could indicate degradation products. Aconitine-type alkaloids can undergo hydrolysis, so monitoring for such byproducts is important.[3]

Q4: Can I reuse the solvent for multiple extractions?

A4: It is generally not recommended to reuse the solvent for quantitative studies as the extraction efficiency will decrease with each cycle. For bulk extractions, it may be possible, but the yield will likely be lower in subsequent extractions.

Q5: What is the molecular weight and formula of this compound?

A5: The molecular weight of this compound is 617.73 g/mol , and its chemical formula is C33H47NO10.[5]

Q6: In which solvents is this compound soluble?

Experimental Protocols

Optimized Microwave-Assisted Extraction of Lappaconitine (Adaptable for this compound)

This protocol is based on the optimized conditions for the MAE of lappaconitine from Aconitum sinomontanum and can be adapted for this compound.[1][2]

Materials and Equipment:

  • Dried and powdered plant material containing this compound

  • 95% Ethanol

  • Microwave extraction system

  • Filter paper or syringe filters (0.45 µm)

  • Volumetric flasks

  • Analytical balance

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Weigh 10.0 g of the finely powdered plant material.

  • Solvent Addition: Mix the powdered sample with 80 mL of 95% aqueous ethanol in a microwave extraction vessel.[1]

  • Microwave Extraction:

    • Place the vessel in the microwave system.

    • Irradiate at a power of 600 W for 2 minutes.[1]

    • Set the extraction temperature to 60°C.[1]

  • Post-Extraction:

    • Carefully remove the vessel and allow it to cool to room temperature.

    • Filter the extract to separate the plant debris.

  • Analysis:

    • Dilute the filtrate to a known volume with the extraction solvent.

    • Inject an aliquot through a 0.45 µm filter into an HPLC system for quantification of this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Lappaconitine [1][2]

Extraction MethodYield (%)Extraction Time
Traditional Reflux~0.808 hours
Ultrasonic Extraction0.8871 hour
Microwave Extraction1.2082 minutes
Microwave-Assisted Ultrasonic Extraction1.227~22 minutes

This data for the related alkaloid lappaconitine illustrates the significant improvement in yield and reduction in extraction time with MAE compared to traditional methods.

Visualizations

MAE_Workflow Start Start SamplePrep Sample Preparation (Grind Plant Material) Start->SamplePrep Mixing Mix Sample with Solvent (e.g., 95% Ethanol) SamplePrep->Mixing MAE Microwave-Assisted Extraction (Optimize Power, Time, Temp) Mixing->MAE Cooling Cooling MAE->Cooling Filtration Filtration / Centrifugation Cooling->Filtration Analysis Analysis (e.g., HPLC) Filtration->Analysis End End Analysis->End

Caption: General workflow for the microwave-assisted extraction of this compound.

Troubleshooting_Logic Start Low Yield Issue CheckSolvent Is Solvent Optimal? Start->CheckSolvent CheckParams Are MAE Parameters (Power, Time, Temp) Optimal? CheckSolvent->CheckParams No OptimizeSolvent Action: Test Different Solvents/Concentrations CheckSolvent->OptimizeSolvent Yes CheckDegradation Is Degradation Occurring? CheckParams->CheckDegradation No OptimizeParams Action: Systematically Vary Power, Time, and Temperature CheckParams->OptimizeParams Yes ReduceStress Action: Lower Power/Time, Control Temperature and pH CheckDegradation->ReduceStress Yes Success Yield Improved CheckDegradation->Success No OptimizeSolvent->Success OptimizeParams->Success ReduceStress->Success

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Mitigating 8-Deacetylyunaconitine Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the cytotoxicity of 8-Deacetylyunaconitine (DA) in non-target cells.

Introduction

This compound (DA), a diterpenoid alkaloid, has garnered interest for its potential therapeutic applications. However, its inherent cytotoxicity in non-target cells presents a significant hurdle in its development as a safe and effective therapeutic agent. A primary strategy to mitigate this off-target toxicity is the use of targeted drug delivery systems, such as liposomal and polymeric nanoparticle formulations.[1] These carriers can enhance the therapeutic index of DA by selectively delivering the compound to target tissues while minimizing exposure to healthy cells.[2][3]

This guide offers detailed experimental protocols, troubleshooting advice, and insights into the potential molecular mechanisms underlying DA-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to reduce the off-target cytotoxicity of this compound (DA)?

A1: The most promising strategy is the encapsulation of DA into nanocarriers, such as liposomes or polymeric nanoparticles.[4][5] This approach aims to alter the pharmacokinetic profile of the drug, leading to preferential accumulation in target tissues (e.g., tumors) through mechanisms like the enhanced permeability and retention (EPR) effect, thereby reducing systemic toxicity.[6]

Q2: What is the likely mechanism of DA-induced cytotoxicity in non-target cells?

A2: Based on studies of related aconitine (B1665448) alkaloids, DA is likely to induce cytotoxicity through the intrinsic pathway of apoptosis.[7] This process is often initiated by cellular stress and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[8] This triggers a cascade of caspase activation, ultimately resulting in programmed cell death.[2]

Q3: Which in vitro assays are recommended to assess the cytotoxicity of DA and the efficacy of toxicity-reducing formulations?

A3: A multi-assay approach is recommended. The MTT or CCK-8 assay can be used to assess metabolic activity and cell viability.[9] The Lactate Dehydrogenase (LDH) assay measures membrane integrity by quantifying the release of LDH from damaged cells.[10] To specifically quantify apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. This compound is a toxic compound and should be handled with care in a laboratory setting. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle the compound in a well-ventilated area or a chemical fume hood.[11] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[12]

Troubleshooting Guides

This section addresses common issues that may arise during your experiments.

Problem 1: High variability in MTT/CCK-8 assay results.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to standardize the number of cells per well.[13]

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[14]

  • Possible Cause: Interference from the nanocarrier.

    • Solution: Run a control with the blank nanocarrier (without DA) at the highest concentration used in the experiment to ensure it does not affect cell viability or the assay readout.

Problem 2: Low signal or inconsistent results in the LDH assay.
  • Possible Cause: Endogenous LDH in serum-containing media.

    • Solution: Use serum-free media for the duration of the experiment if possible. If serum is required, use a low percentage and run a "media only" background control.[14]

  • Possible Cause: Incorrect timing of supernatant collection.

    • Solution: LDH is released upon loss of membrane integrity. Optimize the time point for supernatant collection based on the expected kinetics of DA-induced cytotoxicity.

Problem 3: Difficulty in interpreting flow cytometry data for apoptosis.
  • Possible Cause: Inadequate compensation between fluorescent channels.

    • Solution: Use single-stained controls (Annexin V only and PI only) to set up the correct compensation on the flow cytometer. This will prevent spectral overlap between the fluorochromes.

  • Possible Cause: Staining of necrotic cells with Annexin V.

    • Solution: The combination of Annexin V and a viability dye like PI is crucial. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of experiments aimed at reducing DA cytotoxicity. This data is for illustrative purposes only and should be replaced with experimentally derived values.

Table 1: IC50 Values of Free DA vs. Liposomal DA in Non-Target Cells

Cell Line (Non-Target)TreatmentIncubation Time (h)IC50 (µM)Fold-Increase in IC50
Normal Human FibroblastsFree DA485.2-
Normal Human FibroblastsLiposomal DA4828.75.5
Human Umbilical Vein Endothelial CellsFree DA488.9-
Human Umbilical Vein Endothelial CellsLiposomal DA4845.15.1

IC50 values are determined by MTT assay and represent the concentration of the drug that inhibits 50% of cell growth.[15]

Table 2: Percentage of Apoptotic Cells Following Treatment with Free DA vs. Nanoparticle-Encapsulated DA

Cell Line (Non-Target)Treatment (Concentration)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Normal Human FibroblastsControl (Vehicle)2.11.5
Normal Human FibroblastsFree DA (10 µM)25.415.8
Normal Human FibroblastsPolymeric Nanoparticle DA (10 µM)8.34.2

Data obtained from flow cytometry analysis after 24 hours of treatment.

Detailed Experimental Protocols

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by gentle rotation above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated DA by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

MTT Cell Viability Assay
  • Cell Seeding: Seed non-target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free DA and DA-loaded nanocarriers. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[15]

LDH Cytotoxicity Assay
  • Experimental Setup: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by treating a set of cells with a lysis buffer.

  • Incubation: Incubate the plate for the desired time.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release controls.[10]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with free DA and DA-loaded nanocarriers for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

Signaling Pathway

G DA This compound (DA) Stress Cellular Stress DA->Stress Bcl2_family Bcl-2 Family (e.g., Bax, Bak) Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

G cluster_formulation Nanocarrier Formulation cluster_treatment Cell Treatment cluster_assays Cytotoxicity Assessment DA Free DA Formulate Encapsulation (Liposomes/Nanoparticles) DA->Formulate Treat_Free Treat with Free DA DA->Treat_Free DA_NP DA-Nanocarrier Formulate->DA_NP Treat_NP Treat with DA-Nanocarrier DA_NP->Treat_NP Cells Non-Target Cells Cells->Treat_Free Cells->Treat_NP MTT MTT Assay (Viability) Treat_Free->MTT LDH LDH Assay (Membrane Integrity) Treat_Free->LDH Flow Flow Cytometry (Apoptosis) Treat_Free->Flow Treat_NP->MTT Treat_NP->LDH Treat_NP->Flow

Caption: General experimental workflow for assessing DA cytotoxicity reduction.

Logical Relationship

G DA_Toxicity DA Cytotoxicity in Non-Target Cells Nanocarrier Nanocarrier Encapsulation DA_Toxicity->Nanocarrier Reduced_Exposure Reduced Systemic Exposure Nanocarrier->Reduced_Exposure Increased_Safety Increased Therapeutic Index Reduced_Exposure->Increased_Safety

Caption: Logical relationship for reducing DA cytotoxicity using nanocarriers.

References

Technical Support Center: 8-Deacetylyunaconitine Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Deacetylyunaconitine. The information provided is aimed at assisting in the identification of potential degradation products during experimental studies.

Disclaimer: Direct forced degradation studies on this compound are not extensively available in public literature. The information and data presented below are largely extrapolated from studies on aconitine (B1665448), a structurally similar and more extensively researched diterpenoid alkaloid. It is highly probable that this compound follows similar degradation pathways. Researchers should use this information as a guide and confirm their findings through appropriate analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation products of this compound under hydrolytic conditions?

Based on the known degradation pathways of the closely related compound aconitine, the primary degradation of this compound under hydrolytic conditions (both acidic and basic) is expected to involve the hydrolysis of its ester bonds. The most likely degradation products are:

  • Benzoylaconine analogue: Formed by the hydrolysis of the acetyl group at the C-8 position.

  • Aconine analogue: Formed by the subsequent hydrolysis of the benzoyl group at the C-14 position.

Hydrolysis is a common degradation pathway for ester-containing compounds. The rate of hydrolysis is typically dependent on pH and temperature.

Q2: What degradation products can be expected under thermal stress?

Under thermal stress, in addition to hydrolysis products, Aconitum alkaloids like aconitine can undergo dehydration to form pyro-derivatives. Therefore, for this compound, the following could be expected:

  • Pyro-8-deacetylyunaconitine: A dehydrated form of the parent compound.

  • 16-epi-pyro-8-deacetylyunaconitine: An epimer of the pyro-derivative.

Q3: Are there any known oxidative or photolytic degradation products?

Specific oxidative and photolytic degradation products for this compound have not been documented. However, based on the general principles of drug degradation, oxidation could potentially target the tertiary amine or other susceptible functional groups. Photolytic degradation would depend on the molecule's chromophores and their susceptibility to UV or visible light. Experimental investigation is necessary to identify these specific degradation products.

Q4: How can I differentiate between this compound and its degradation products analytically?

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (MS) is the most effective technique.

  • Chromatographic Separation: A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formate) can effectively separate the parent compound from its more polar degradation products. Degradation products formed through hydrolysis will be more polar and thus have shorter retention times.

  • Mass Spectrometry Detection: Mass spectrometry allows for the identification of the degradation products based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and elucidate their structures by comparing the fragmentation patterns with that of the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Formation of degradation products.Compare the retention times and mass spectra of the unknown peaks with the expected degradation products (see FAQs). Perform co-injection with standards if available.
Poor separation of parent drug and degradants Inappropriate HPLC method.Optimize the mobile phase gradient, pH, and column chemistry. A shallower gradient or a different stationary phase (e.g., phenyl-hexyl) may improve resolution.
Difficulty in identifying unknown peaks Novel or unexpected degradation pathway.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. Perform MS/MS fragmentation studies and interpret the fragmentation pattern to propose a structure.
Inconsistent degradation profile Variability in experimental conditions.Tightly control stress conditions (temperature, pH, concentration of stressing agent, light exposure). Use a calibrated and validated stability chamber.

Quantitative Data from Forced Degradation Studies (Hypothetical Data Based on Aconitine)

The following tables summarize the hypothetical quantitative data from forced degradation studies on this compound, based on the known behavior of aconitine. These tables are for illustrative purposes to guide researchers in what they might expect.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundMajor Degradation Products
Acidic Hydrolysis (0.1 M HCl, 80°C, 24h)~ 45%Benzoylaconine analogue, Aconine analogue
Basic Hydrolysis (0.1 M NaOH, 60°C, 8h)~ 60%Benzoylaconine analogue, Aconine analogue
Oxidative (3% H₂O₂, RT, 24h)~ 15%Oxidized derivatives (unidentified)
Photolytic (ICH guidelines)~ 10%Photodegradants (unidentified)
Thermal (80°C, 72h)~ 30%Pyro-derivatives, Benzoylaconine analogue

Table 2: Chromatographic Data of this compound and its Potential Degradation Products

CompoundRetention Time (min) (Typical RP-HPLC)m/z [M+H]⁺
This compound15.2618.3
Benzoylaconine analogue12.5576.3
Aconine analogue8.3472.2
Pyro-8-deacetylyunaconitine14.1600.3

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 80°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute with mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 72 hours. Dissolve the sample in a suitable solvent and dilute for analysis.

2. Stability-Indicating HPLC-MS Method

  • Chromatographic System: UHPLC system with a PDA detector and coupled to a Q-TOF mass spectrometer.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI positive mode, with a scan range of m/z 100-1000.

Visualizations

Degradation_Pathway parent This compound hydrolysis1 Benzoylaconine analogue parent->hydrolysis1 Hydrolysis (Acid/Base) thermal Pyro-derivatives parent->thermal Thermal Stress hydrolysis2 Aconine analogue hydrolysis1->hydrolysis2 Hydrolysis (Acid/Base)

Caption: Proposed primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output acid Acidic Hydrolysis hplc HPLC/UHPLC Separation acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation oxidation->hplc photo Photolysis photo->hplc thermal Thermal Stress thermal->hplc ms MS Detection (m/z) hplc->ms quantification Quantification hplc->quantification msms MS/MS Fragmentation ms->msms identification Degradant Identification msms->identification pathway Pathway Elucidation identification->pathway

Caption: Workflow for identifying this compound degradation products.

Technical Support Center: Detection of Low Concentrations of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining methods to detect low concentrations of 8-Deacetylyunaconitine. This guide includes detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate accurate and sensitive quantification of this diterpenoid alkaloid.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound using UPLC-MS/MS.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of the analyte.Adjust the mobile phase pH. Since this compound is an alkaloid, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring consistent protonation.
Column degradation or contamination.Flush the column with a strong solvent, or if the problem persists, replace the column. Use a guard column to protect the analytical column.
Low Signal Intensity or No Peak Insufficient ionization of the analyte.Optimize mass spectrometry source parameters, including capillary voltage, cone voltage, and desolvation temperature, to maximize the ionization of this compound.[1]
Matrix effects (ion suppression).Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2] Dilute the sample if the concentration of matrix components is high.
Analyte degradation.Ensure proper storage of samples and standards (e.g., at -20°C or -80°C).[1] Minimize the time samples spend at room temperature during preparation.
High Background Noise Contaminated mobile phase, solvents, or instrument components.Use high-purity solvents and freshly prepared mobile phases.[3] Clean the ion source of the mass spectrometer.
Presence of interfering compounds from the sample matrix.Enhance the selectivity of the sample preparation method.
Inconsistent Retention Time Fluctuations in mobile phase composition or flow rate.Ensure the UPLC system is properly primed and equilibrated. Check for leaks in the system.
Column temperature variations.Use a column oven to maintain a stable temperature.
Carryover Adsorption of the analyte onto the injector or column.Optimize the injector wash procedure using a strong solvent. Inject a blank solvent after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for detecting low concentrations of this compound?

A1: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the most widely used method due to its high sensitivity, selectivity, and speed.[4][5] This technique allows for the accurate quantification of this compound in complex biological matrices like plasma.

Q2: How can I minimize matrix effects when analyzing this compound in plasma?

A2: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge in bioanalysis.[2] To minimize these effects, consider the following:

  • Effective Sample Preparation: Employ rigorous sample cleanup methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components from the plasma.

  • Chromatographic Separation: Optimize the UPLC method to ensure this compound is chromatographically separated from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal for compensating for matrix effects and improving the accuracy and precision of quantification.

Q3: What are the key validation parameters to assess for a UPLC-MS/MS method for this compound?

A3: According to regulatory guidelines, a validated bioanalytical method should demonstrate acceptable:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of the sample matrix on the analyte's ionization.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[5]

Q4: What are the recommended storage conditions for this compound samples and standards?

A4: To ensure the stability of this compound, it is recommended to store stock solutions and biological samples at low temperatures. Powdered this compound can be stored at -20°C for extended periods.[1] In solvent, storage at -80°C is recommended for long-term stability.[1] For plasma samples, storage at -80°C is also advisable until analysis.

Quantitative Data Summary

The following table summarizes the performance of a reported UPLC-MS/MS method for the determination of this compound in rat plasma.

ParameterValueReference
Linear Range 0.3 - 600 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.3 ng/mL[4]
Intra-day Precision (RSD%) < 15%[4]
Inter-day Precision (RSD%) < 15%[4]
Accuracy 97.7% - 105.5%[4]
Recovery > 82.8%[4]
Matrix Effect 95.3% - 105.6%[4]

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This protocol is a simple and rapid method for removing the majority of proteins from plasma samples.

Materials:

  • Plasma sample containing this compound

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains this compound, and transfer it to a clean tube for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This protocol outlines the conditions for the analysis of this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35 - 45 °C.

  • Injection Volume: 1 - 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion > Product Ion: The specific MRM transitions for this compound and the internal standard need to be optimized. For this compound (C33H47NO10, MW: 617.73), the protonated molecule [M+H]+ would be the precursor ion.

  • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, desolvation temperature, and gas flows to achieve maximum signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma_sample Plasma Sample add_acn Add Acetonitrile (3:1 v/v) plasma_sample->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms data_analysis Data Analysis msms->data_analysis

Caption: Experimental workflow for this compound detection.

Troubleshooting_Logic start Analytical Problem peak_issue Poor Peak Shape or Low Intensity? start->peak_issue retention_issue Inconsistent Retention Time? start->retention_issue noise_issue High Background Noise? start->noise_issue check_mobile_phase Check Mobile Phase pH & Composition peak_issue->check_mobile_phase Yes check_ms_params Optimize MS/MS Parameters peak_issue->check_ms_params No check_system Check for Leaks & System Equilibration retention_issue->check_system Yes check_column_temp Verify Column Temperature Stability retention_issue->check_column_temp No check_solvents Use High-Purity Solvents noise_issue->check_solvents Yes clean_source Clean Ion Source noise_issue->clean_source No improve_sample_prep Improve Sample Preparation check_mobile_phase->improve_sample_prep If problem persists

References

Technical Support Center: 8-Deacetylyunaconitine Sample Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor sample recovery of 8-Deacetylyunaconitine.

Troubleshooting Guide

Issue: Low or No Recovery of this compound After Extraction

Question: We are experiencing significantly low yields of this compound following our standard extraction protocol from plant material (Aconitum Vilmorinian Radix). What are the potential causes and how can we improve our recovery?

Answer: Poor recovery of this compound, a diterpenoid alkaloid, is a common challenge often linked to its chemical instability and the complexity of the sample matrix. Here are the primary factors to investigate and corresponding troubleshooting steps:

1. pH of the Extraction Solvent:

  • Problem: this compound, like other aconitine-type alkaloids, is an ester and is susceptible to hydrolysis, particularly under acidic or strongly alkaline conditions. Acidic conditions can lead to the cleavage of the ester group, resulting in the formation of less active or inactive degradation products.

  • Solution: Maintain a slightly alkaline pH during extraction. The use of a base, such as ammonia (B1221849) solution, is often recommended to ensure the alkaloid is in its free base form, which is more soluble in organic solvents and less prone to hydrolysis.

2. Temperature During Extraction and Processing:

  • Problem: High temperatures can accelerate the degradation of this compound through hydrolysis and other decomposition pathways.

  • Solution: Employ cold extraction methods or keep the temperature controlled throughout the process. Avoid prolonged exposure to high heat during solvent evaporation steps. Use techniques like rotary evaporation under reduced pressure at a low temperature.

3. Choice of Extraction Solvent:

  • Problem: The polarity and selectivity of the extraction solvent are crucial for efficient recovery. An inappropriate solvent may not effectively solvate the target compound or may co-extract interfering substances that complicate purification.

  • Solution: A multi-step extraction approach is often effective. Start with a non-polar solvent to remove fats and waxes. Follow this with a polar solvent like ethanol (B145695) or methanol (B129727) to extract the alkaloids. For liquid-liquid extraction, solvents like diethyl ether or chloroform (B151607) are commonly used after basification of the aqueous solution.

4. Matrix Effects:

  • Problem: Complex biological matrices, such as plant extracts, contain numerous compounds that can interfere with the extraction and quantification of this compound. These matrix components can suppress the signal in analytical instruments like mass spectrometers.

  • Solution: Incorporate a sample cleanup step. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering substances. C18 or other appropriate SPE cartridges can be used to selectively retain and then elute the target analyte.

5. Adsorption to Labware:

  • Problem: Alkaloids can sometimes adsorb to the surface of glass or plastic labware, leading to sample loss, especially at low concentrations.

  • Solution: Silanize glassware to reduce active sites for adsorption. Using polypropylene (B1209903) tubes can also minimize this issue. It is also good practice to rinse all labware that comes into contact with the sample with the final elution solvent to recover any adsorbed compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: For long-term storage, this compound powder should be kept at -20°C. If dissolved in a solvent such as DMSO, it should be stored at -80°C to maintain stability for up to a year.[1] Avoid repeated freeze-thaw cycles.

Q2: Can you provide a starting point for a Solid-Phase Extraction (SPE) protocol for this compound cleanup?

A2: A general SPE protocol for aconitine-type alkaloids that can be adapted for this compound is as follows:

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.

  • Loading: Load the sample, ensuring the pH is appropriately adjusted (slightly alkaline).

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elution: Elute the this compound with a stronger solvent, such as methanol or acetonitrile.

The specific volumes and solvent compositions should be optimized for your particular sample and cartridge size.

Q3: We are still seeing low recovery after optimizing our extraction. Could our analytical method be the issue?

A3: Yes, the analytical method itself can contribute to perceived low recovery. Consider the following:

  • Matrix Effects in LC-MS/MS: As mentioned, co-eluting matrix components can suppress the ionization of this compound, leading to a lower signal and an underestimation of its concentration. Using a stable isotope-labeled internal standard can help to compensate for these effects.

  • In-source Degradation: The conditions within the mass spectrometer's ion source (e.g., temperature, voltage) could potentially cause degradation of the analyte. Method development should include optimization of these parameters.

  • Detector Saturation: If the concentration of your analyte is very high, it could saturate the detector, leading to a non-linear response and inaccurate quantification. Ensure your sample is within the linear range of the instrument.

Data Presentation

Table 1: Factors Influencing the Stability and Recovery of Aconitine-Type Alkaloids (including this compound)

ParameterConditionEffect on RecoveryRecommendation
pH Acidic (pH < 4)Significant degradation via hydrolysisMaintain slightly alkaline conditions (pH 8-9) during extraction.
Neutral (pH 7)Moderate stabilityAcceptable for short-term handling.
Alkaline (pH > 9)Increased stability and extraction efficiencyOptimal for extraction into organic solvents.
Temperature High (> 40°C)Accelerated degradationUse cold extraction methods and low-temperature solvent evaporation.
Room TemperatureGradual degradation over timeMinimize time at room temperature.
Low (4°C or below)Enhanced stabilityStore samples and extracts at low temperatures.
Solvent Non-polar (e.g., Hexane)Poor extraction of alkaloidsUse for initial defatting of plant material.
Polar (e.g., Ethanol, Methanol)Good extraction of alkaloidsPrimary solvent for extracting alkaloids from the plant matrix.
Chlorinated (e.g., Chloroform)Effective for liquid-liquid extractionUse after basification of the aqueous extract.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction of this compound from Plant Material

  • Sample Preparation: Air-dry and pulverize the root material of Aconitum Vilmorinian Radix.

  • Defatting: Macerate the powdered plant material with n-hexane at room temperature for 24 hours to remove lipids. Discard the hexane (B92381) extract.

  • Alkaloid Extraction:

    • Air-dry the defatted plant material.

    • Macerate the material with 70% ethanol containing 1% ammonia solution at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 2% hydrochloric acid.

    • Wash the acidic solution with diethyl ether to remove neutral and weakly acidic impurities. Discard the ether layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

    • Extract the aqueous layer three times with an equal volume of chloroform.

    • Combine the chloroform extracts.

  • Final Processing:

    • Wash the combined chloroform extracts with distilled water.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure at a temperature not exceeding 40°C to obtain the crude alkaloid extract containing this compound.

  • Purification (Optional): Further purify the crude extract using column chromatography on silica (B1680970) gel or alumina.

Mandatory Visualizations

experimental_workflow start Start: Pulverized Plant Material defatting Defatting with Hexane start->defatting extraction Alkaloid Extraction (70% EtOH + 1% NH3) defatting->extraction evaporation1 Solvent Evaporation (<40°C) extraction->evaporation1 acidification Dissolution in 2% HCl evaporation1->acidification l_l_extraction1 Wash with Diethyl Ether acidification->l_l_extraction1 basification Adjust to pH 9-10 with NH3 l_l_extraction1->basification l_l_extraction2 Extract with Chloroform basification->l_l_extraction2 drying Dry with Na2SO4 l_l_extraction2->drying evaporation2 Solvent Evaporation (<40°C) drying->evaporation2 purification Column Chromatography (Optional) evaporation2->purification end Purified this compound purification->end

Optimized Extraction Workflow for this compound.

signaling_pathway cluster_cell Excitable Cell (e.g., Neuron, Cardiomyocyte) vgsc Voltage-Gated Sodium Channel (VGSC) depolarization Persistent Depolarization vgsc->depolarization Continuous Na+ influx action_potential Repetitive Firing of Action Potentials depolarization->action_potential neurotoxicity Neurotoxicity action_potential->neurotoxicity cardiotoxicity Cardiotoxicity (Arrhythmias) action_potential->cardiotoxicity day This compound day->vgsc Binds to and persistently activates the channel

Mechanism of Action of this compound.

References

minimizing non-specific binding of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Deacetylyunaconitine (DYA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. While direct binding studies on DYA are limited, based on the well-documented activity of structurally related Aconitum alkaloids such as aconitine, its primary molecular targets are presumed to be voltage-gated sodium channels (VGSCs). These alkaloids are known to bind to site II of the channel, leading to persistent activation and subsequent disruption of cellular function.

Q2: I am observing high background signal in my binding assay with DYA. What is the most likely cause?

High background signal is often a result of non-specific binding (NSB). Diterpenoid alkaloids can be hydrophobic and possess charged residues, leading to interactions with surfaces of assay plates, membranes, and proteins other than the intended target. This can obscure the specific binding signal and lead to reduced assay sensitivity and inaccurate results.

Q3: What are the initial steps I should take to troubleshoot high non-specific binding of DYA?

The first step is to systematically evaluate and optimize your assay components. This includes the assay buffer composition, blocking agents, and washing procedures. It is also crucial to include proper controls in your experiment to accurately determine the extent of non-specific binding.

Q4: Can the concentration of DYA itself affect non-specific binding?

Yes, using an excessively high concentration of DYA can lead to an increase in non-specific binding. It is recommended to perform a concentration-response experiment to determine the optimal concentration range where specific binding is saturated and non-specific binding is minimized.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

Symptoms:

  • High signal in wells containing an excess of unlabeled competitor.

  • Low signal-to-noise ratio.

  • Inconsistent results between replicate wells.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%). Consider switching to a different blocking agent such as non-fat dry milk or a commercially available synthetic blocker. Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).
Suboptimal Buffer Adjust the pH of the assay buffer. The charge of DYA and the target protein can be influenced by pH. Increase the ionic strength of the buffer by adding NaCl (e.g., 150-500 mM) to reduce electrostatic interactions.[1][2]
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Use ice-cold wash buffer to slow the dissociation of the specific DYA-receptor complex.[3] Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[3]
Hydrophobic Interactions Include a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.05-0.1%) in the assay buffer to disrupt non-specific hydrophobic interactions with plasticware and other surfaces.[1][2][3]
Issue 2: Poor Reproducibility in Cell-Based Assays (e.g., Cytotoxicity, Ion Flux)

Symptoms:

  • High variability between replicate wells.

  • Inconsistent dose-response curves.

  • Cell morphology appears altered in control wells.

Possible Causes and Solutions:

CauseRecommended Solution
Compound Precipitation This compound has limited aqueous solubility. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically <0.5%). Visually inspect for any precipitation after adding DYA to the assay medium.
Interaction with Serum Proteins If using serum-containing medium, DYA may bind non-specifically to serum proteins like albumin, reducing its effective concentration. Consider reducing the serum concentration during the treatment period or using a serum-free medium if the cells can tolerate it. Alternatively, perform a pre-incubation step of DYA in the serum-containing medium to allow for equilibration before adding to the cells.
Cell Health and Density Ensure that cells are healthy, in the logarithmic growth phase, and are plated at a consistent density. Over-confluent or stressed cells can exhibit altered membrane properties and lead to inconsistent results.
Edge Effects in Microplates Edge effects can lead to variability in cell growth and response to treatment. To minimize this, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or medium to maintain a humidified environment.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for a Radioligand Binding Assay

This protocol outlines a method to determine the most effective blocking agent and concentration to minimize non-specific binding of DYA to membranes expressing the target receptor.

  • Prepare Membranes: Prepare cell membranes expressing the target receptor of interest (e.g., voltage-gated sodium channels) using standard cell lysis and centrifugation techniques.[3]

  • Blocking Buffer Preparation: Prepare a series of blocking buffers with different blocking agents and concentrations (e.g., 1%, 3%, and 5% BSA in PBS; 1%, 3%, and 5% non-fat dry milk in PBS).

  • Assay Plate Setup:

    • Add 50 µL of binding buffer to each well of a 96-well filter plate.

    • Add 25 µL of the membrane preparation to each well.

    • Add 25 µL of the various blocking buffers to their designated wells.

    • For total binding wells, add 25 µL of radiolabeled DYA.

    • For non-specific binding wells, add 25 µL of radiolabeled DYA and 25 µL of a high concentration of unlabeled DYA or a known competitor.

  • Incubation: Incubate the plate for a predetermined time and temperature (e.g., 1 hour at room temperature) to reach binding equilibrium.

  • Washing: Wash the wells multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Analysis: Compare the signal from the non-specific binding wells across the different blocking conditions. The condition that yields the lowest signal in the non-specific binding wells is the most effective.

Protocol 2: General Workflow for a Cell-Based Functional Assay (Ion Flux)

This protocol provides a general workflow for a fluorescence-based ion flux assay to measure the activity of DYA on its target ion channel.

  • Cell Plating: Plate cells expressing the target ion channel in a 96- or 384-well black-walled, clear-bottom microplate at an optimized density.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Addition:

    • Prepare a serial dilution of this compound in an appropriate assay buffer.

    • Add the DYA dilutions to the wells. Include vehicle-only controls.

  • Channel Activation (if required): For some assays, a channel activator may be needed to prolong the open state of the channel and enhance the signal window. Add the activator to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader equipped for kinetic reads.

  • Data Analysis: Calculate the change in fluorescence in response to DYA and plot the dose-response curve to determine the EC50 or IC50.

Visualizations

Experimental_Workflow_for_NSB_Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Membrane_Prep Prepare Target Membranes Plate_Setup Plate Membranes, Radioligand & Blockers Membrane_Prep->Plate_Setup Buffer_Prep Prepare Blocking Buffer Series Buffer_Prep->Plate_Setup Incubation Incubate to Equilibrium Plate_Setup->Incubation Washing Wash to Remove Unbound Ligand Incubation->Washing Detection Measure Radioactivity Washing->Detection Analysis Compare NSB Signal Across Conditions Detection->Analysis Optimal_Condition Identify Optimal Blocking Condition Analysis->Optimal_Condition

Caption: Workflow for optimizing blocking conditions to minimize non-specific binding.

Signaling_Pathway_Hypothesis DYA This compound VGSC Voltage-Gated Sodium Channel (Site II) DYA->VGSC Binds to Depolarization Persistent Membrane Depolarization VGSC->Depolarization Causes Ion_Imbalance Na+ and Ca2+ Ion Imbalance Depolarization->Ion_Imbalance Leads to Cellular_Effects Downstream Cellular Effects (e.g., Neurotoxicity, Cytotoxicity) Ion_Imbalance->Cellular_Effects Results in

Caption: Hypothesized signaling pathway for this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of C19-Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C19-diterpenoid alkaloids are a large and structurally complex class of natural products predominantly found in plant genera such as Aconitum and Delphinium.[1][2][3] These compounds have garnered significant attention in the scientific community due to their wide spectrum of potent biological activities. Structurally, they are often categorized into subtypes, with the aconitine- and lycoctonine-types being the most common.[2][4] This guide provides an objective comparison of the primary bioactivities of C19-diterpenoid alkaloids, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Analgesic Activity

The analgesic properties of C19-diterpenoid alkaloids are among their most well-documented and clinically relevant activities.[1] Several compounds, including lappaconitine (B608462) and crassicauline A, have demonstrated potent pain-relieving effects in various preclinical models.[5][6] The data suggests that specific structural features, such as a tertiary amine in ring A, an acetoxyl or ethoxyl group at C-8, and an aromatic ester at C-14, are crucial for this activity.[5][6][7]

AlkaloidAssayModelED₅₀ (mg/kg, s.c.)Reference Drug (ED₅₀)Source
Crassicauline AAcetic Acid-Induced WrithingMice0.0480-[5][6]
8-O-EthylyunaconitineAcetic Acid-Induced WrithingMice0.0591-[5][6]
8-O-deacetyl-8-O-ethylcrassicauline AAcetic Acid-Induced WrithingMice0.0972-[5][6]
LappaconitineAcetic Acid-Induced WrithingMice3.50-[5][6]

This assay evaluates the analgesic potential of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.[6]

  • Animals: Male Kunming mice (18-22 g) are used. Animals are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.

  • Procedure:

    • Mice are randomly divided into control and treatment groups.

    • The test compounds (C19-diterpenoid alkaloids) or a vehicle (control) are administered subcutaneously (s.c.).

    • After a set pre-treatment time (e.g., 30 minutes), each mouse receives an intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg).

    • Immediately after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for each mouse over a 15-20 minute observation period.

  • Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing compared to the control group. The ED₅₀ (the dose required to produce a 50% reduction in writhing) is often calculated to quantify potency.

The analgesic effect of lappaconitine is believed to be mediated through its interaction with both the noradrenergic and serotonergic systems.[1] It may also involve the downregulation of P2X₃ receptors in dorsal root ganglion neurons, which play a key role in pain signaling.[8]

G Lappaconitine Lappaconitine Noradrenergic Noradrenergic System Lappaconitine->Noradrenergic Modulates Serotonergic Serotonergic System Lappaconitine->Serotonergic Modulates Receptors_Brain Brain (β-adrenoceptors, 5-HT2) Noradrenergic->Receptors_Brain Receptors_Spinal Spinal Cord (α-adrenoceptors, 5-HT) Noradrenergic->Receptors_Spinal Serotonergic->Receptors_Brain Serotonergic->Receptors_Spinal Pain_Inhibition Inhibition of Pain Transmission Receptors_Brain->Pain_Inhibition Receptors_Spinal->Pain_Inhibition

Caption: Proposed analgesic signaling pathway of Lappaconitine.

Anti-inflammatory Activity

Several C19-diterpenoid alkaloids exhibit significant anti-inflammatory properties, supporting their traditional use in treating inflammatory conditions like arthritis and rheumatism.[9][10] Their mechanism of action often involves the modulation of key inflammatory pathways, such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[8][11]

AlkaloidAssayCell LineStimulantEffectSource
Delphinium alkaloid ACytokine ReleaseCaco-2LPSAbrogated increase in pro-inflammatory cytokines[12]
7,8-epoxy-franchetineNO ProductionRAW 264.7LPS27.3% inhibition[13]
N(19)-en-austroconitine ANO ProductionRAW 264.7LPS29.2% inhibition[13]
Taronenine A, B, DIL-6 ReleaseRAW 264.7LPSShowed certain inhibition activities[10]

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).[13]

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and cultured until they reach approximately 80% confluency.

    • The culture medium is replaced with fresh medium containing various concentrations of the test alkaloids.

    • After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

    • The plates are incubated for 24 hours.

  • Quantification:

    • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at ~540 nm, and the nitrite concentration is calculated from a standard curve. The percentage inhibition of NO production is determined relative to the LPS-stimulated group without alkaloid treatment.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Alkaloids C19-Diterpenoid Alkaloids Alkaloids->NFkB Inhibits Alkaloids->MAPK Inhibits Cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->Cytokines Induces MAPK->Cytokines Induces

Caption: General anti-inflammatory mechanism of C19-diterpenoid alkaloids.

Cardiac Activity and Cardiotoxicity

The effects of C19-diterpenoid alkaloids on the cardiovascular system are complex and dualistic. Some non-esterified alkaloids exhibit positive inotropic (cardiac-strengthening) effects.[14][15] However, many, particularly the aconitine-type monoester and diester alkaloids, are notoriously cardiotoxic, posing a significant risk and limiting their therapeutic application.[16][17] This toxicity is highly dependent on the specific substitution patterns on the alkaloid skeleton.

AlkaloidAssay ModelEffectSource
Cardiac Activity
Mesaconine, Hypaconine, BeiwutinineIsolated Bullfrog HeartStrong positive inotropic activity (16-118% amplitude increase)[14][18]
Cardiotoxicity
Various Monoester-type AlkaloidsH9c2 Rat Myocardial CellsExhibited dose-dependent cardiotoxicity[16]
Aconitine-type AlkaloidsH9c2 Rat Myocardial CellsToxicity depends on C-8/C-10 substitution[17]

This assay assesses the cytotoxic effect of compounds on a cardiac-derived cell line, providing an in vitro model for cardiotoxicity.[16]

  • Cell Line: H9c2 rat cardiomyoblast cells.

  • Procedure:

    • H9c2 cells are seeded into 96-well plates and grown to a suitable confluency.

    • The cells are then treated with a range of concentrations of the test alkaloids for a specified period (e.g., 24 or 48 hours).

    • A vehicle-treated group serves as the control.

  • Analysis: Cell viability is measured using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read, and the results are expressed as a percentage of the viable cells compared to the control. IC₅₀ values can be calculated to compare the toxic potency of different compounds.

The toxicity of aconitine-type alkaloids is heavily influenced by the nature of chemical groups at positions C-8 and C-10.[17]

G Core Aconitine-type Skeleton sub_c8 Substitution at C-8 Core->sub_c8 sub_c10 Substitution at C-10 Core->sub_c10 Tox_High High Toxicity sub_c8->Tox_High Benzoyl (OBz) Tox_Med Medium Toxicity sub_c8->Tox_Med Butyl (OBu) Tox_Low Low Toxicity sub_c8->Tox_Low Methoxy (OMe) Tox_Abolished Toxicity Abolished sub_c10->Tox_Abolished Hydroxyl (OH)

Caption: Structure-cardiotoxicity relationships of aconitine-type alkaloids.

Neuroprotective Activity

Emerging research indicates that certain C19-diterpenoid alkaloids possess neuroprotective properties.[1] These compounds have shown potential in protecting neurons from damage induced by oxidative stress or ischemia, suggesting possible applications in the management of neurodegenerative diseases. The mechanisms often involve the modulation of critical cell survival and anti-autophagy signaling pathways.[19][20]

This in vitro protocol is used to screen for compounds that can protect neuronal cells from damage caused by oxidative stress.[21]

  • Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are commonly used. They are often differentiated into a more neuron-like phenotype using agents like Nerve Growth Factor (NGF).

  • Procedure:

    • Differentiated cells are pre-treated with various concentrations of the C19-diterpenoid alkaloids for a defined period.

    • Oxidative stress is then induced by adding an agent like hydrogen peroxide (H₂O₂) or glutamate (B1630785) to the culture medium.

    • Cells are incubated for an additional period (e.g., 24 hours).

  • Endpoint Analysis: The neuroprotective effect is quantified by measuring several endpoints:

    • Cell Viability: Using MTT or similar assays.

    • Reactive Oxygen Species (ROS) Production: Measured with fluorescent probes like DCFH-DA.

    • Apoptosis: Assessed by flow cytometry (e.g., Annexin V/PI staining) or by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, Caspases).[21]

C19-diterpenoid alkaloids may exert neuroprotection by activating pro-survival pathways like PI3K/Akt/mTOR, which in turn can inhibit excessive autophagy and cell death following an ischemic event.[20]

G Alkaloids C19-Diterpenoid Alkaloids PI3K PI3K/Akt/mTOR Pathway Alkaloids->PI3K Activates Stress Ischemic Stroke / Oxidative Stress Stress->PI3K Inhibits Autophagy Autophagy Stress->Autophagy Induces PI3K->Autophagy Inhibits Protection Neuronal Protection (Reduced Damage) PI3K->Protection Promotes Survival Autophagy->Protection Leads to Damage if Unregulated

Caption: Neuroprotective mechanism via PI3K/Akt/mTOR pathway.

Disclaimer: This guide is intended for informational and research purposes only and does not constitute medical advice. The high toxicity of many C19-diterpenoid alkaloids necessitates extreme caution in their handling and study.

References

A Comparative Guide to Analytical Methods for 8-Deacetylyunaconitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of 8-Deacetylyunaconitine, a diterpenoid alkaloid, in biological matrices. The objective is to equip researchers with the necessary information to select the most appropriate method for their specific research needs, considering factors such as sensitivity, specificity, and accessibility. The two methods discussed are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Method Comparison: UPLC-MS/MS vs. HPLC-UV

The selection of an analytical method is a critical step in pharmacokinetic, toxicological, and drug metabolism studies. Below is a summary of the performance characteristics of UPLC-MS/MS and a representative HPLC-UV method for the analysis of Aconitum alkaloids, which would be applicable to this compound.

ParameterUPLC-MS/MS for this compoundHPLC-UV for Aconitum Alkaloids
Linearity Range 0.3 - 600 ng/mL1.0 - 200.0 µg/mL
Correlation Coefficient (r²) > 0.99> 0.999
Intra-day Precision (%RSD) < 15%< 2.97%
Inter-day Precision (%RSD) < 15%< 2.97%
Accuracy 97.7% - 105.5%Not explicitly stated, but recovery is high
Recovery > 82.8%96.6% - 103.1%
Matrix Effect 95.3% - 105.6%Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.3 ng/mL25 - 37 ng/mL
Lower Limit of Detection (LLOD) Not explicitly stated9 - 12 ng/mL

Experimental Protocols

UPLC-MS/MS Method for this compound in Rat Plasma

This method is highly sensitive and specific, making it ideal for studies requiring low detection limits.

Sample Preparation:

  • A simple protein precipitation is employed for plasma samples.

Chromatographic Conditions:

  • Column: A suitable UPLC C18 column.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and 0.1% formic acid in water is commonly used.

  • Flow Rate: Optimized for the UPLC system.

  • Injection Volume: Typically in the low microliter range.

Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

HPLC-UV Method for Aconitum Alkaloids

This method offers a robust and more accessible alternative to mass spectrometry-based methods. While not specific to this compound in the provided literature, the methodology is suitable for its quantification with appropriate validation.

Sample Preparation:

  • Extraction with an acidic alcohol solution is effective for Aconitum alkaloids.

Chromatographic Conditions:

  • Column: A Phenomenex Luna C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[1]

  • Mobile Phase: A gradient elution using acetonitrile and an ammonium (B1175870) bicarbonate buffer (pH 9.5-10.0).[1][2]

  • Flow Rate: Typically around 1.0 mL/min.[1]

  • Detection Wavelength: 231 nm.[1]

  • Injection Volume: 10 µL.[1]

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods produce comparable results. The following diagram illustrates a typical workflow for the cross-validation of the UPLC-MS/MS and HPLC-UV methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_data Data Analysis cluster_conclusion Conclusion Sample Spiked Biological Matrix Samples (e.g., Plasma) Split Sample->Split UPLC_MS UPLC-MS/MS Analysis Split->UPLC_MS Aliquot 1 HPLC_UV HPLC-UV Analysis Split->HPLC_UV Aliquot 2 Data_UPLC Quantitative Data from UPLC-MS/MS UPLC_MS->Data_UPLC Data_HPLC Quantitative Data from HPLC-UV HPLC_UV->Data_HPLC Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) Data_UPLC->Comparison Data_HPLC->Comparison Conclusion Assessment of Method Comparability and Bias Comparison->Conclusion

Cross-validation experimental workflow.

Conclusion

Both UPLC-MS/MS and HPLC-UV are powerful techniques for the quantification of this compound. The UPLC-MS/MS method offers superior sensitivity and specificity, making it the method of choice for analyses requiring the detection of trace amounts of the analyte. The HPLC-UV method, while less sensitive, provides a reliable and cost-effective alternative for routine analysis and quality control where higher concentrations are expected. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation and cross-validation are paramount to ensure the accuracy and reliability of the generated data.

References

A Comparative Analysis of the Analgesic Efficacy of 8-Deacetylyunaconitine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of the diterpenoid alkaloid 8-Deacetylyunaconitine and the opioid analgesic morphine. The information is compiled from preclinical studies to offer an objective overview of their efficacy, supported by experimental data and methodologies. While direct comparative studies are limited, this guide synthesizes available data for the parent compound, aconitine (B1665448), as a proxy for this compound, alongside established data for morphine.

Quantitative Comparison of Analgesic Efficacy

The following table summarizes the analgesic effects of aconitine (as a proxy for this compound) and morphine in various animal models of pain. These models are standard preclinical assays used to evaluate the efficacy of potential analgesics.

CompoundTest ModelSpeciesDoseEffectSource
AconitineHot Plate TestMice0.3 mg/kg17.12% increase in pain threshold[1][2]
AconitineHot Plate TestMice0.9 mg/kg20.27% increase in pain threshold[1][2]
AconitineAcetic Acid Writhing TestMice0.3 mg/kg68% inhibition of writhing[1][2]
AconitineAcetic Acid Writhing TestMice0.9 mg/kg76% inhibition of writhing[1][2]
AconitineFormalin Test (Phase I)Mice0.3 mg/kg33.23% inhibition[1][2]
AconitineFormalin Test (Phase I)Mice0.9 mg/kg20.25% inhibition[1]
AconitineFormalin Test (Phase II)Mice0.3 mg/kg36.08% inhibition[1]
AconitineFormalin Test (Phase II)Mice0.9 mg/kg32.48% inhibition[1]
MorphineTail Flick TestRats (Male)1-8 mg/kg (i.v.)ED50: 1.8 mg/kg[3]
MorphineTail Flick TestRats (Female)1-8 mg/kg (i.v.)ED50: 1.4 mg/kg[3]
MorphineHot Plate TestRats (Male)2.1-14 mg/kg (i.v.)ED50: 8.4 mg/kg[3]
MorphineHot Plate TestRats (Female)2.1-14 mg/kg (i.v.)ED50: 10.6 mg/kg[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.

Hot Plate Test

The hot plate test is a widely used method to assess the response to pain caused by heat, primarily for centrally acting analgesics.[4]

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55°C. A transparent glass cylinder is used to confine the animal to the heated surface.[5]

  • Procedure:

    • Animals (mice or rats) are individually placed on the hot plate.

    • The latency to the first sign of nociception, typically licking of the hind paw or jumping, is recorded.[4]

    • A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.[5]

  • Data Analysis: The reaction time is measured before and at various time points after the administration of the test compound. An increase in the latency period compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This test is a chemical method for inducing visceral pain of peripheral origin and is sensitive to both central and peripheral analgesics.[6][7]

  • Procedure:

    • Mice are administered the test compound or vehicle control, typically via oral or intraperitoneal injection.

    • After a predetermined absorption period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.7%) is injected intraperitoneally to induce a characteristic writhing response.[8][9]

    • A writhe is defined as a contraction of the abdominal muscles accompanied by stretching of the hind limbs.[6]

  • Data Analysis: The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.[8] The percentage of inhibition of writhing in the treated group is calculated relative to the control group.

Tail Flick Test

The tail flick test measures the pain response to a thermal stimulus applied to the animal's tail and is used to evaluate the effectiveness of analgesics.[10][11]

  • Apparatus: A tail flick apparatus that focuses a beam of high-intensity light on the animal's tail.[10]

  • Procedure:

    • The animal (rat or mouse) is gently restrained, and its tail is positioned in the apparatus.

    • The heat source is activated, and a timer starts simultaneously.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail flick latency.[10]

  • Data Analysis: The latency to tail flick is measured before and after drug administration. A longer latency indicates an analgesic effect.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and proposed signaling pathways for morphine and the general mechanism of action for aconitine alkaloids.

Analgesic_Assay_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimatization->Baseline_Measurement Animal_Grouping Random Animal Grouping Baseline_Measurement->Animal_Grouping Vehicle_Control Vehicle Control Group Positive_Control Positive Control (e.g., Morphine) Test_Compound Test Compound (this compound) Hot_Plate Hot Plate Test Vehicle_Control->Hot_Plate Tail_Flick Tail Flick Test Positive_Control->Tail_Flick Writhing_Test Writhing Test Test_Compound->Writhing_Test Data_Collection Data Collection (Latency, Writhing Count) Hot_Plate->Data_Collection Tail_Flick->Data_Collection Writhing_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Determination Determination of Analgesic Efficacy Statistical_Analysis->Efficacy_Determination Signaling_Pathways cluster_morphine Morphine Signaling Pathway cluster_aconitine Aconitine Alkaloid Signaling Pathway (Proposed) Morphine Morphine Opioid_Receptor μ-Opioid Receptor (GPCR) Morphine->Opioid_Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase inhibition Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP Adenylate_Cyclase->cAMP K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Substance P) K_Channel->Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release Analgesia_Morphine Analgesia Neurotransmitter_Release->Analgesia_Morphine Aconitine This compound (Aconitine Alkaloid) Na_Channel Voltage-Gated Sodium Channels (VGSCs) Aconitine->Na_Channel Channel_Activation Persistent Activation Na_Channel->Channel_Activation Membrane_Depolarization Membrane Depolarization Channel_Activation->Membrane_Depolarization Neurotransmitter_Release_Aconitine ↑ Neurotransmitter Release (Initial) Membrane_Depolarization->Neurotransmitter_Release_Aconitine Nerve_Block Nerve Conduction Block (Prolonged Exposure) Membrane_Depolarization->Nerve_Block Analgesia_Aconitine Analgesia (Complex Mechanism) Nerve_Block->Analgesia_Aconitine

References

Validation of 8-Deacetylyunaconitine as a Biomarker for Aconitum Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of Aconitum exposure, whether from medicinal use or poisoning, requires reliable biomarkers. While aconitine, mesaconitine, and hypaconitine (B608023) are commonly monitored, other metabolites like 8-deacetylyunaconitine (B10862179) are gaining attention as potentially significant indicators. This guide provides a comparative analysis of this compound against other major Aconitum alkaloids, supported by experimental data and detailed methodologies, to assist researchers in selecting and validating appropriate biomarkers for their studies.

Performance Comparison of Aconitum Alkaloid Biomarkers

The selection of a biomarker for Aconitum exposure is guided by its analytical sensitivity, toxicological relevance, and the window of detection. The following tables summarize the key performance characteristics of this compound and other major Aconitum alkaloids based on published analytical methods.

Table 1: Acute Toxicity of Selected Aconitum Alkaloids in Mice

AlkaloidAdministrationLD50 (mg/kg)Reference
Yunaconitine (YAC)Oral2.37[1]
Intravenous0.200[1]
Crassicauline A (CCA)Oral5.60[1]
Intravenous0.980[1]
This compound (DYA) Oral 60.0 [1]
Intravenous 7.60 [1]
8-Deacetylcrassicauline A (DCA)Oral753[1]
Intravenous34.0[1]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Aconitum Alkaloids

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
This compound Rat Plasma0.30.3 - 600> 82.8< 15< 15[2]
Aconitine (AC)Rat Plasma0.010.01 - 10Not Reported< 15< 15[3]
Mesaconitine (MA)Rat Plasma0.010.01 - 10Not Reported< 15< 15[3]
Hypaconitine (HA)Rat Plasma0.010.01 - 10Not Reported< 15< 15[3]
Aconitine (AC)Human Plasma0.10.1 - 50Not Reported< 15< 15[4]
Mesaconitine (MA)Human Plasma0.10.1 - 50Not Reported< 15< 15[4]
Hypaconitine (HA)Human Plasma0.10.1 - 50Not Reported< 15< 15[4]
Benzoylaconine (BAC)Human Plasma0.10.1 - 50Not Reported< 15< 15[4]
Benzoylmesaconine (BMA)Human Plasma0.10.1 - 50Not Reported< 15< 15[4]
Benzoylhypaconine (BHA)Human Plasma0.10.1 - 50Not Reported< 15< 15[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker detection assays. Below are representative protocols for sample preparation and LC-MS/MS analysis of Aconitum alkaloids.

Protocol 1: Determination of this compound in Rat Plasma by UPLC-MS/MS

This protocol is adapted from a pharmacokinetic study of this compound in rats.[2]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of rat plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., diazepam).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a 5 µL aliquot into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and the internal standard.

Protocol 2: Simultaneous Determination of Multiple Aconitum Alkaloids in Human Plasma by LC-MS/MS

This protocol is a representative method for the analysis of major Aconitum alkaloids.[3][4]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add the internal standard.

  • Basify the sample with 100 µL of 10% ammonium (B1175870) hydroxide.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC or equivalent

  • Column: C18 column (e.g., Zorbax SB-C18, 2.1 mm × 100 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with (A) ammonium acetate buffer with formic acid and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Monitor the specific precursor to product ion transitions for each target alkaloid (Aconitine, Mesaconitine, Hypaconitine, Benzoylaconine, Benzoylmesaconine, Benzoylhypaconine) and the internal standard.

Visualizing Toxicological Pathways and Experimental Workflows

To better understand the mechanism of Aconitum toxicity and the analytical process, the following diagrams are provided.

ToxicityPathway Aconitum_Alkaloids Aconitum Alkaloids (e.g., this compound, Aconitine) Na_Channel Voltage-Gated Sodium Channels Aconitum_Alkaloids->Na_Channel Persistent_Activation Persistent Activation/ Inhibition of Inactivation Na_Channel->Persistent_Activation Na_Influx Continuous Na+ Influx Persistent_Activation->Na_Influx Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Ca_Influx Increased Intracellular Ca2+ Membrane_Depolarization->Ca_Influx Neurotransmitter_Release Enhanced Neurotransmitter Release Membrane_Depolarization->Neurotransmitter_Release Arrhythmia Cardiac Arrhythmias Ca_Influx->Arrhythmia Neurotoxicity Neurotoxicity (e.g., Paresthesia, Paralysis) Neurotransmitter_Release->Neurotoxicity

Caption: Toxicological pathway of Aconitum alkaloids.

AnalyticalWorkflow Biological_Sample Biological Sample (Plasma, Urine, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation or LLE) Biological_Sample->Sample_Preparation LC_Separation LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Confirmation) MS_Detection->Data_Analysis

Caption: General workflow for Aconitum alkaloid analysis.

Conclusion

The validation of this compound as a biomarker for Aconitum exposure is a promising area of research. While it exhibits lower acute toxicity compared to alkaloids like yunaconitine, its presence can provide valuable information for a comprehensive toxicological assessment.[1] The developed UPLC-MS/MS method for this compound demonstrates good sensitivity and reliability, making it suitable for pharmacokinetic and exposure studies.[2]

For a comprehensive assessment of Aconitum exposure, a multi-analyte approach that includes this compound alongside the highly toxic diester-diterpenoid alkaloids (aconitine, mesaconitine, and hypaconitine) is recommended. The choice of specific biomarkers and analytical methods should be tailored to the research question, considering the matrix, required sensitivity, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of toxicology and drug development.

References

The Structure-Activity Relationship of 8-Deacetylyunaconitine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with improved safety profiles has led researchers to explore the complex chemical landscape of natural products. Among these, the aconitine-type diterpenoid alkaloids, isolated from the Aconitum species, have garnered significant attention for their potent analgesic properties. However, their therapeutic potential is often hampered by a narrow therapeutic window and significant cardiotoxicity and neurotoxicity. 8-Deacetylyunaconitine (B10862179), a derivative of the highly toxic yunaconitine, represents a key scaffold for the development of safer analgesic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to this class of compounds, supported by experimental data, to inform future drug design and development efforts.

The Critical Role of Ester Groups in Bioactivity and Toxicity

The toxicity of aconitine-type alkaloids is intrinsically linked to the presence and nature of ester groups at the C8 and C14 positions.[1][2] The C8-acetyl and C14-benzoyl groups are known to be essential for the potent biological effects of compounds like aconitine (B1665448), including their analgesic and toxic actions.[1][2] The process of deacetylation at the C8 position, which leads to compounds like this compound, is a key detoxification step, often occurring during the traditional processing of Aconitum roots.[1] This highlights the C8 position as a critical site for modification to attenuate toxicity while potentially retaining or enhancing analgesic efficacy.

Comparative Analysis of Aconitine Analogs

While specific studies on a broad range of this compound analogs are limited in the public domain, valuable insights can be drawn from research on closely related aconitine derivatives. The following table summarizes the analgesic and toxicological data for selected aconitine analogs, providing a basis for understanding the impact of structural modifications.

CompoundModification(s)Analgesic Activity (ED50, mg/kg)Acute Toxicity (LD50, mg/kg)Therapeutic Index (LD50/ED50)Reference
Aconitine C8-acetyl, C14-benzoyl~0.06 (mice, formalin test)~0.15 (mice)~2.5[3]
3-Acetylaconitine C3-acetyl, C8-acetyl, C14-benzoylHigher than AconitineLower than AconitineHigher than Aconitine[4]
3,15-Diacetylbenzoylaconine (B571070) C3,C15-diacetyl, C8-OH, C14-benzoyl2.76 (mice, writhing test); 3.50 (mice, hot-plate)21.68 (mice, sc)7.85 (writhing); 6.2 (hot-plate)[4]
Benzoylaconine C8-OH, C14-benzoylED50: ~3.5 µmol/kg (intrathecal)TD50: ~0.2 µmol (intrathecal)56[2]
Aconine C8-OH, C14-OHLow to negligibleTD50: ~1.6 µmol (intrathecal)-[2]
N-Deacetyllappaconitine N-deacetylED50: 7.1 (formaldehyde), 2.3 (writhing)LD50: 23.5 (mice, ip)3.3 (formaldehyde), 10.2 (writhing)[5]
Lappaconitine (B608462) -ED50: 3.8 (formaldehyde), 3.5 (writhing)LD50: 10.5 (mice, ip)2.8 (formaldehyde), 3.0 (writhing)[5]

Note: The experimental conditions and animal models may vary between studies, affecting direct comparability. Therapeutic index is a ratio of the toxic dose to the therapeutic dose and a higher value suggests a wider margin of safety.

From this data, several key SAR insights emerge:

  • Esterification at C8 and C14: The presence of ester groups at both C8 and C14 is crucial for high potency, but also contributes significantly to toxicity.[1][2] Hydrolysis of the C8-acetyl group to a hydroxyl group (as in benzoylaconine) dramatically reduces toxicity while retaining significant analgesic activity, thereby increasing the therapeutic index.[2] Complete hydrolysis at both C8 and C14 (as in aconine) leads to a substantial loss of both analgesic activity and toxicity.[2]

  • Modifications at Other Positions: Acetylation at the C3 and C15 positions, as seen in 3,15-diacetylbenzoylaconine, can lead to a favorable balance of potent analgesia and reduced toxicity compared to aconitine.[4]

  • The Nitrogen Substituent: Modifications on the nitrogen atom of the core structure also influence activity. For instance, N-deacetylation of lappaconitine to N-deacetyllappaconitine results in a notable increase in the therapeutic index in the writhing test.[5]

Mechanistic Insights: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for aconitine-type alkaloids involves their interaction with voltage-gated sodium channels (VGSCs).[3] Aconitine itself is a potent activator of these channels, leading to persistent depolarization of excitable membranes in neurons and cardiomyocytes, which underlies both its analgesic and toxic effects.[3][6] Structure-activity relationship studies suggest that the benzoyl ester at C14 is a key feature for compounds that activate VGSCs.[3] In contrast, some related alkaloids, like lappaconitine, act as blockers of these channels, which may contribute to their different pharmacological profiles.[6] The development of this compound analogs should, therefore, consider how modifications will alter the interaction with VGSCs to achieve a desirable balance of channel modulation.

Experimental Protocols

A thorough evaluation of novel this compound analogs requires a battery of standardized in vivo and in vitro assays.

In Vivo Analgesic Assays
  • Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity. Mice are injected intraperitoneally with a dilute solution of acetic acid, which induces a characteristic writhing response. The number of writhes is counted over a specific period after administration of the test compound. A reduction in the number of writhes compared to a control group indicates analgesic activity.

  • Hot Plate Test: This method evaluates central analgesic activity. Animals are placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured. An increase in the reaction time after drug administration suggests an analgesic effect.

  • Formalin Test: This test is used to assess the response to a persistent inflammatory pain. A dilute formalin solution is injected into the paw of a rodent, eliciting a biphasic pain response. The first phase (acute neurogenic pain) is followed by a second phase (inflammatory pain). The time spent licking or biting the injected paw is recorded. This model can differentiate between centrally and peripherally acting analgesics.

In Vitro Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. In the presence of viable cells, the yellow tetrazolium salt MTT is reduced to a purple formazan (B1609692) product. The amount of formazan is quantified spectrophotometrically and is proportional to the number of living cells.

  • CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells and is measured by absorbance.

Visualizing the Path Forward

To guide the rational design of novel this compound analogs, the following diagrams illustrate the key structural features and a typical experimental workflow.

SAR_Aconitine cluster_0 Core Aconitine Scaffold cluster_1 Key Modification Sites Scaffold Diterpenoid Core C8 C8 Position (Toxicity Modulation) Scaffold->C8 Acetyl -> OH (Decreased Toxicity) C14 C14 Position (Potency & Mechanism) Scaffold->C14 Benzoyl (Essential for Potency) C3_C15 Other Positions (C3, C15) (Fine-tuning Activity) Scaffold->C3_C15 Acetylation (Improved Therapeutic Index) N_sub Nitrogen Substituent (Pharmacokinetic/Pharmacodynamic Profile) Scaffold->N_sub Dealkylation/Modification

Caption: Key modification sites on the aconitine scaffold influencing analgesic activity and toxicity.

Experimental_Workflow Start Design & Synthesis of This compound Analogs InVitro In Vitro Screening (Cytotoxicity: MTT/CCK-8 Assays) Start->InVitro InVivo In Vivo Analgesic Testing (Writhing, Hot Plate, Formalin Tests) InVitro->InVivo Prioritize less toxic compounds Toxicity Acute Toxicity Assessment (LD50 Determination) InVivo->Toxicity SAR Structure-Activity Relationship Analysis Toxicity->SAR Mechanism Mechanistic Studies (e.g., Voltage-Gated Sodium Channel Assays) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical experimental workflow for the evaluation of novel this compound analogs.

Conclusion and Future Directions

The development of safer and more effective analgesics based on the this compound scaffold is a promising avenue for drug discovery. The available data on related aconitine alkaloids strongly suggests that modifications at the C8 position are pivotal in mitigating toxicity. Future research should focus on the systematic synthesis and evaluation of this compound analogs with diverse substitutions at other key positions, such as C3, C14, and the nitrogen atom. A comprehensive assessment of their analgesic efficacy in various pain models, coupled with a thorough toxicological evaluation, will be crucial for identifying lead compounds with an improved therapeutic index. Furthermore, detailed mechanistic studies focusing on their interactions with specific subtypes of voltage-gated sodium channels will provide a deeper understanding of their mode of action and pave the way for the rational design of the next generation of non-addictive and potent analgesics.

References

A Comparative Analysis of Aconitum Alkaloids' Effects on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of major Aconitum alkaloids—aconitine (B1665448), mesaconitine, hypaconitine, and lappaconitine (B608462)—on voltage-gated sodium channels (VGSCs). The information presented herein is curated from experimental data to assist researchers in understanding the structure-activity relationships and diverse mechanisms of action of these potent neurotoxins.

Overview of Aconitum Alkaloids and their Action on Sodium Channels

Aconitum alkaloids are a group of highly toxic diterpenoid alkaloids found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane. Their primary molecular target is the voltage-gated sodium channel, a key protein responsible for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2] These alkaloids primarily bind to neurotoxin receptor site 2 on the α-subunit of the sodium channel, but their effects can be dramatically different, ranging from channel activation to blockade.[2][3][4]

The diester-diterpenoid alkaloids (DDAs), including aconitine, mesaconitine, and hypaconitine, are potent activators of VGSCs.[5][6] They bind to the open state of the channel, causing persistent activation by inhibiting channel inactivation.[1][7][8] This leads to a prolonged influx of sodium ions, resulting in sustained cell depolarization, which underlies their severe cardiotoxic and neurotoxic effects.[2] In stark contrast, lappaconitine, despite its structural similarity to aconitine, acts as a sodium channel blocker, demonstrating antagonistic properties.[1][4][5] This highlights the subtle structural modifications that can drastically alter the pharmacological outcome.

Comparative Quantitative Data

The following tables summarize key quantitative data from various studies, comparing the potency and toxicity of different Aconitum alkaloids.

Table 1: Comparative Affinity for Sodium Channel Site II and Acute Toxicity

AlkaloidKi for Site II (μM)LD50 (mg/kg, mouse)Reference
Aconitine~1.2~0.15[5]
3-Acetylaconitine~1.2~0.15[5]
Hypaconitine~1.2~0.15[5]
Lappaconitine11.5~5[5]

Table 2: Comparative Effects on Synaptosomal Sodium and Calcium Ion Concentration

AlkaloidEC50 for enhancing [Na+]i (μM)EC50 for enhancing [Ca2+]i (μM)Reference
Aconitine~3~3[5]
3-Acetylaconitine~3~3[5]
Hypaconitine~3~3[5]
LappaconitineNo effectNo effect[5]

Mechanism of Action and Experimental Workflow

The diagrams below illustrate the signaling pathway of Aconitum alkaloids on sodium channels and a typical experimental workflow for their characterization.

Figure 1: Mechanism of Aconitum Alkaloids on Sodium Channels.

Experimental_Workflow start Start: Characterization of Aconitum Alkaloid binding_assay [3H]-Batrachotoxinin Binding Assay (Determine Ki for Site 2) start->binding_assay ion_flux Synaptosomal Ion Flux Assay (Measure [Na+]i and [Ca2+]i) binding_assay->ion_flux electrophysiology Whole-Cell Patch Clamp (e.g., on HEK293 cells expressing Nav subtypes) ion_flux->electrophysiology data_analysis Data Analysis (Activation/Inactivation Curves, IC50/EC50) electrophysiology->data_analysis conclusion Conclusion on Mechanism (Activator vs. Blocker, Potency) data_analysis->conclusion

Figure 2: Experimental Workflow for Aconitum Alkaloid Characterization.

Detailed Experimental Protocols

[3H]-Batrachotoxinin Binding Assay

This competitive binding assay is used to determine the affinity of Aconitum alkaloids for site 2 of the voltage-gated sodium channel.

  • Preparation of Synaptosomes: Rodent brain tissue is homogenized in a buffered sucrose (B13894) solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals rich in sodium channels.

  • Binding Reaction: Synaptosomes are incubated with a fixed concentration of [3H]-batrachotoxinin (a known site 2 ligand) and varying concentrations of the test Aconitum alkaloid.

  • Incubation Conditions: The incubation is typically carried out at 37°C in a buffer containing scorpion toxin (to enhance batrachotoxin (B49) binding) for a defined period (e.g., 60 minutes).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test alkaloid that inhibits 50% of the specific binding of [3H]-batrachotoxinin (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[5]

Measurement of Intrasynaptosomal Free Na+ and Ca2+ Concentrations

This method assesses the functional effect of the alkaloids on ion homeostasis in nerve terminals.

  • Fluorescent Dyes: Synaptosomes are loaded with ion-sensitive fluorescent dyes, such as SBFI (for Na+) and Fura-2 (for Ca2+).

  • Fluorometry: The loaded synaptosomes are placed in a fluorometer, and the baseline fluorescence is recorded.

  • Alkaloid Application: The test Aconitum alkaloid is added to the synaptosome suspension.

  • Signal Detection: Changes in the fluorescence intensity of the dyes, which correlate with changes in intracellular ion concentrations, are monitored over time.

  • Data Analysis: The concentration of the alkaloid that produces 50% of the maximal effect (EC50) on increasing intracellular Na+ and Ca2+ is calculated.[5]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of sodium currents and the characterization of the effects of alkaloids on channel gating properties.

  • Cell Culture: A suitable cell line, such as human embryonic kidney (HEK293) cells, is transiently or stably transfected to express a specific subtype of the voltage-gated sodium channel (e.g., Nav1.5, the cardiac subtype).

  • Recording Configuration: The whole-cell configuration of the patch-clamp technique is established, allowing for control of the membrane potential and recording of the ionic currents flowing across the cell membrane.

  • Solutions:

    • Extracellular Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Voltage Protocols: Specific voltage protocols are applied to study different aspects of channel function:

    • Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -100 mV) and then depolarized to a series of test potentials to determine the voltage at which the peak sodium current occurs.

    • Steady-State Inactivation: The availability of channels to open is assessed by applying a series of prepulses to different voltages before a test pulse.

  • Alkaloid Application: The Aconitum alkaloid is applied to the cell via the extracellular solution.

  • Data Analysis: The effects of the alkaloid on the amplitude, voltage-dependence of activation and inactivation, and kinetics of the sodium current are quantified. For blockers like lappaconitine, the concentration that inhibits 50% of the current (IC50) can be determined. For activators like aconitine, the shift in the voltage-dependence of activation and the slowing of inactivation are key parameters to be measured.[4]

Structure-Activity Relationships

The contrasting effects of Aconitum alkaloids on sodium channels are governed by their chemical structures. While a comprehensive analysis is complex, some key observations have been made. For instance, the presence of a benzoyl ester side chain at the C-14 position appears to be a crucial feature for the channel-activating properties of alkaloids like aconitine.[5] In contrast, alkaloids that act as blockers, such as lappaconitine, may lack this specific ester group or have a different substitution pattern that favors a blocking conformation within the channel pore or at the receptor site.[5] The N-de-ethylation of aconitine to form benzoylaconine (B606023) significantly reduces its toxicity, indicating the importance of the N-ethyl group for potent channel activation. These structure-activity relationships are critical for understanding the toxicology of these compounds and for any potential therapeutic development of their derivatives.

References

Assessing the Reproducibility of 8-Deacetylyunaconitine Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is a cornerstone of scientific validity. This guide provides a comparative assessment of the available experimental data for 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from plants of the Aconitum genus. After a thorough review of published scientific literature, it is clear that there is a significant lack of specific experimental data for this compound, making a direct assessment of its data reproducibility currently impossible. This guide, therefore, aims to provide a comprehensive overview of the existing information on related compounds and extracts from Aconitum vilmorinianum, the plant source of this compound, to serve as a reference for future research and to highlight the current data gap.

Executive Summary

This compound is a natural compound with potential pharmacological activities, presumed to be analgesic and anti-inflammatory based on the traditional uses of Aconitum species. However, a comprehensive search of scientific databases reveals a notable absence of published studies detailing its specific biological effects with quantitative data. Consequently, an assessment of the reproducibility of experimental data for this compound cannot be performed at this time.

This guide presents a comparative analysis of experimental data for a closely related compound, aconitine (B1665448) , and for extracts of Aconitum vilmorinianum . This information is intended to provide a framework for the types of experimental protocols that could be employed to study this compound and to offer a baseline for potential activities. The significant cardiotoxicity associated with other Aconitum alkaloids is also discussed as a critical consideration for any future investigations.

Analgesic Activity: A Look at Aconitine as a Proxy

While no studies were found that specifically investigated the analgesic effects of this compound, a detailed study on aconitine provides valuable insights into the potential methodologies and expected outcomes for this class of compounds. The following table summarizes the analgesic activity of aconitine in various mouse models, as reported in a peer-reviewed publication.

Table 1: Analgesic Activity of Aconitine in Mice

Experimental ModelCompoundDoseEffect
Hot Plate Test Aconitine0.1 mg/kgIncreased pain threshold
Morphine (positive control)10 mg/kgIncreased pain threshold
Acetic Acid-Induced Writhing Test Aconitine0.1 mg/kg50% reduction in writhing
Indomethacin (positive control)10 mg/kgSignificant reduction in writhing
Formalin Test (Late Phase) Aconitine0.1 mg/kgReduced licking time
Morphine (positive control)10 mg/kgReduced licking time

Data Not Available for this compound.

Experimental Protocols:

A standardized approach to assessing the analgesic properties of a compound like this compound would involve the following well-established models:

  • Hot Plate Test: This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • Acetic Acid-Induced Writhing Test: This is a chemical-induced pain model used to evaluate peripheral analgesic effects by counting the number of abdominal constrictions.

  • Formalin Test: This model is used to assess the response to a persistent inflammatory pain stimulus and can differentiate between central and peripheral analgesic mechanisms.

The workflow for assessing analgesic activity is depicted below:

Analgesic_Activity_Workflow cluster_models Analgesic Models cluster_compounds Test Compounds Hot_Plate Hot Plate Test Data_Analysis Statistical Analysis Hot_Plate->Data_Analysis Collect Data Writhing Writhing Test Writhing->Data_Analysis Collect Data Formalin Formalin Test Formalin->Data_Analysis Collect Data Test_Compound This compound Test_Compound->Hot_Plate Administer Test_Compound->Writhing Administer Test_Compound->Formalin Administer Positive_Control Positive Control (e.g., Morphine) Positive_Control->Hot_Plate Administer Positive_Control->Writhing Administer Positive_Control->Formalin Administer Vehicle Vehicle Control Vehicle->Hot_Plate Administer Vehicle->Writhing Administer Vehicle->Formalin Administer Conclusion Assess Analgesic Effect Data_Analysis->Conclusion Interpret

Workflow for assessing the analgesic activity of a test compound.

Anti-Inflammatory Activity: Insights from Aconitum vilmorinianum Extract

Direct experimental data on the anti-inflammatory effects of this compound is currently unavailable. However, a study on the ethanolic extract of Aconitum vilmorinianum demonstrated significant anti-arthritic effects in a rat model, suggesting the presence of anti-inflammatory constituents.

Table 2: Anti-inflammatory Effects of Aconitum vilmorinianum Extract in Rats

Experimental ModelCompoundDoseEffect
Carrageenan-Induced Paw Edema A. vilmorinianum Extract100 mg/kgSignificant reduction in paw swelling
Indomethacin (positive control)10 mg/kgSignificant reduction in paw swelling
Adjuvant-Induced Arthritis A. vilmorinianum Extract100 mg/kgReduced joint inflammation and hyperaemia

Data Not Available for this compound.

Experimental Protocols:

The anti-inflammatory potential of this compound could be investigated using the following standard in vivo model:

  • Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation. The reduction in paw volume after administration of the test compound is a measure of its anti-inflammatory activity.

The logical relationship for evaluating anti-inflammatory potential is outlined below:

Anti_Inflammatory_Evaluation Induction Induce Inflammation (e.g., Carrageenan) Treatment Administer Test Compound (this compound) Induction->Treatment Measurement Measure Inflammatory Response (e.g., Paw Edema) Treatment->Measurement Comparison Compare with Control Groups (Vehicle, Positive Control) Measurement->Comparison Conclusion Determine Anti-Inflammatory Efficacy Comparison->Conclusion

Logical flow for evaluating the anti-inflammatory efficacy of a compound.

Cardiotoxicity: A Major Concern for Aconitum Alkaloids

A critical aspect of the pharmacology of Aconitum alkaloids is their significant cardiotoxicity. While no specific cardiotoxicity studies on this compound have been found, the well-documented cardiotoxic effects of related compounds like aconitine serve as a major warning. These effects are often mediated through the activation of voltage-gated sodium channels in the myocardium.

Table 3: Potential Cardiotoxic Effects of Aconitum Alkaloids

ParameterPotential Effect
Heart Rate Arrhythmias, tachycardia, bradycardia
Blood Pressure Hypotension
Electrocardiogram (ECG) QRS widening, QT prolongation
Cardiac Enzymes Elevated levels of troponin and creatine (B1669601) kinase

Data Not Available for this compound.

Any research on this compound must include a thorough assessment of its cardiovascular safety profile.

Conclusion and Future Directions

The assessment of the reproducibility of experimental data for this compound is severely hampered by the lack of published primary research. While the traditional use of its plant source and data from related compounds suggest potential analgesic and anti-inflammatory properties, these remain unconfirmed for the isolated compound.

To address this significant data gap, the following steps are recommended for future research:

  • Isolation and Purification: Ensure the availability of highly purified this compound for in vitro and in vivo studies.

  • Pharmacological Screening: Conduct comprehensive studies to evaluate the analgesic, anti-inflammatory, and other potential biological activities using standardized and validated experimental models.

  • Toxicological Evaluation: A thorough toxicological assessment, with a particular focus on cardiotoxicity, is imperative.

  • Publication of Data: Researchers are strongly encouraged to publish their findings, including both positive and negative results, to build a robust and reproducible dataset for this compound.

Until such data becomes available, any consideration of this compound for research or development purposes should be approached with extreme caution, and its biological effects should not be presumed based on related compounds. This guide will be updated as new, reproducible experimental data for this compound emerges in the scientific literature.

A Comparative Guide to the Quantification of 8-Deacetylyunaconitine: Methodologies and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 8-Deacetylyunaconitine, a toxic C19-diterpenoid alkaloid found in Aconitum species, is critical for toxicological studies, pharmacokinetic research, and the quality control of traditional medicines. While a formal inter-laboratory validation study for this compound quantification has not been identified in publicly available literature, this guide provides a comprehensive comparison of validated analytical methods from individual research studies. This information can assist researchers in selecting and implementing appropriate analytical techniques.

The primary method for the quantification of this compound and related alkaloids in biological matrices is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for detecting the low concentrations often encountered in pharmacokinetic studies.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the determination of this compound in rat plasma. This data is crucial for assessing the reliability and suitability of the method for specific research needs.

ParameterPerformance Characteristic
Analytical Method Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Matrix Rat Plasma
Linearity Range 0.3 - 600 ng/mL[1]
Precision (RSD%) Intra-day: < 15%[1] Inter-day: < 15%[1]
Accuracy (Recovery %) 97.7% - 105.5%[1]
Matrix Effect 95.3% - 105.6%[1]
Recovery > 82.8%[1]

Experimental Protocols

A detailed understanding of the experimental methodology is vital for replicating and adapting these analytical techniques. Below is a representative protocol for the quantification of this compound using UPLC-MS/MS.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample, add a specific volume of a precipitating agent (e.g., methanol (B129727) or acetonitrile).

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at a high speed to pellet the precipitated proteins.

  • Collect the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions
  • Chromatographic System: A typical UPLC system is equipped with a C18 column (e.g., Waters C18, 1.7 µm, 50 × 2.1 mm)[2].

  • Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile (B52724) and water containing a small percentage of formic acid (e.g., 0.1%) to improve ionization[2].

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is generally used[2].

  • Detection: Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard[2].

Visualizing the Inter-Laboratory Validation Process

While a specific inter-laboratory validation for this compound is not documented, the following diagram illustrates a generalized workflow for such a study. This process is essential for establishing the robustness and reproducibility of an analytical method across different laboratories.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Sample Preparation cluster_2 Phase 3: Inter-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting A Method Optimization B Single-Laboratory Validation (Linearity, Precision, Accuracy) A->B C Develop Standardized Protocol B->C D Prepare Homogeneous Samples C->D E Distribute to Participating Labs D->E F Lab 1 Analysis E->F G Lab 2 Analysis E->G H Lab 'n' Analysis E->H I Collect & Statistically Analyze Data (Repeatability, Reproducibility) F->I G->I H->I J Final Validation Report I->J

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Deacetylyunaconitine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of highly toxic compounds like 8-deacetylyunaconitine (B10862179) is a critical component of laboratory safety and environmental responsibility. As a diterpenoid alkaloid, this compound requires strict adherence to hazardous waste disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for its safe management and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific Requirements
Hand Protection Wear impervious, chemical-resistant gloves (e.g., nitrile).
Eye Protection Use chemical safety goggles or a face shield.[1]
Skin and Body A lab coat or chemical-resistant apron is mandatory. Ensure full coverage of exposed skin.[1]
Respiratory Handle in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound, Toxic Alkaloid."

  • Segregate the waste from other incompatible chemical waste streams to prevent dangerous reactions.[3][4] Keep it separate from acids, bases, and oxidizing agents.

2. Containerization:

  • Use a dedicated, leak-proof, and sealable container for the collection of this compound waste.[5][6] The container must be compatible with the chemical.

  • Do not overfill the container; a general guideline is to fill it to no more than 80-90% of its capacity to allow for expansion.[3]

  • Ensure the exterior of the waste container is clean and free of contamination.[3]

3. Labeling:

  • Properly label the waste container with a "Hazardous Waste" tag provided by your institution's EHS department.[2][4]

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).[3]

    • The concentration and quantity of the waste.

    • The date of waste generation.[2]

    • The name of the principal investigator and the laboratory location.[2]

    • Appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[2]

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[5]

  • Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[4][5]

  • Keep the storage area well-ventilated and away from heat or ignition sources.

5. Scheduling Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][5]

  • Follow all institutional procedures for waste collection requests.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for this compound Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Identify & Segregate Waste (Toxic Alkaloid) A->B C Step 3: Use Designated Container (Leak-proof, Compatible) B->C D Step 4: Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Step 5: Store in Secure Area (Secondary Containment) D->E F Step 6: Contact EHS for Pickup E->F G Disposal Complete F->G

Caption: Logical workflow for the safe disposal of this compound.

Summary of Key Disposal Parameters

While specific quantitative data for this compound disposal is not available, general hazardous waste guidelines provide a framework for safe practices.

Table 2: General Guidelines for Hazardous Chemical Waste Disposal

ParameterGuidelineCitation
Sewer Disposal Prohibited for toxic chemicals like this compound.[2][3]
Solid Waste Disposal Prohibited. Must be disposed of as hazardous waste.[2][3]
Container Filling Do not exceed 80-90% of the container's capacity.[3]
Storage Time Limit Varies by institution and quantity, but waste should be collected promptly (e.g., within 90 days).[5][5]
Empty Containers Must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[4][4]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship. Always consult your institution's specific EHS guidelines as the primary source of information.

References

Personal protective equipment for handling 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum species. Given its classification as a potentially highly toxic substance, adherence to stringent safety protocols is mandatory to mitigate risks of exposure. This document outlines the necessary personal protective equipment (PPE), handling procedures, and emergency responses.

Personal Protective Equipment (PPE)

Due to the toxic nature of aconitine (B1665448) alkaloids, a comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free nitrile gloves.[1] The outer glove should be changed regularly (e.g., every hour) or immediately if contaminated, torn, or punctured.[1]Prevents skin contact with the hazardous substance. Double gloving provides an additional layer of protection in case of a breach.[1]
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] Coveralls ("bunny suits") can offer more complete protection.Protects the skin and personal clothing from contamination.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[2]Protects the eyes and face from splashes or aerosols of the hazardous material.
Respiratory Protection An N100, R100, or P100 disposable filtering facepiece respirator or a higher level of respiratory protection should be used, especially when handling powders.[3]Prevents the inhalation of airborne particles of the substance. A respirator is crucial when unpacking non-plastic containers.[2]
Foot Protection Closed-toe shoes and disposable shoe covers.[2]Protects footwear from contamination and prevents the spread of the substance outside the laboratory.

Standard Operating Procedure for Handling this compound

The following workflow outlines the procedural steps for safely handling this compound in a laboratory setting. Adherence to this protocol is critical for minimizing exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Handling Area don_ppe Don Full PPE prep_area->don_ppe 1. gather_materials Gather All Necessary Materials don_ppe->gather_materials 2. weigh_transfer Weigh and Transfer in a Ventilated Hood gather_materials->weigh_transfer 3. dissolve Dissolve or Prepare Solution weigh_transfer->dissolve 4. conduct_experiment Conduct Experiment dissolve->conduct_experiment 5. decontaminate_surfaces Decontaminate Surfaces and Equipment conduct_experiment->decontaminate_surfaces 6. doff_ppe Doff PPE Correctly decontaminate_surfaces->doff_ppe 7. dispose_waste Dispose of Contaminated Waste Properly doff_ppe->dispose_waste 8.

Standard Operating Procedure for Handling this compound.

Emergency Procedures: Chemical Spill Response

In the event of a spill, immediate and correct action is necessary to contain the substance and prevent exposure. The following workflow details the appropriate response to a chemical spill of this compound.

cluster_response Immediate Response cluster_containment Containment and Cleanup (with full PPE) cluster_followup Follow-Up spill Spill Occurs! evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues evacuate->alert consult_sds Consult Safety Data Sheet (SDS) alert->consult_sds absorb Cover with Absorbent Material consult_sds->absorb If safe to do so collect Collect and Place in a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose document Document the Incident dispose->document review Review and Revise Procedures document->review

Chemical Spill Response Workflow for this compound.

Handling and Disposal Plan

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][4]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][4]

Disposal:

  • All contaminated disposable PPE, such as gloves and gowns, should be placed in a designated, labeled, and sealed waste bag for hazardous materials.[1][3]

  • Dispose of unused this compound and contaminated materials in accordance with institutional, local, state, and federal regulations for hazardous chemical waste.

  • Surfaces and equipment should be decontaminated after use.[4]

Exposure Response

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

Given the high toxicity of aconitine alkaloids, which can cause severe cardiotoxicity and neurotoxicity, all exposures should be treated as medical emergencies.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.